molecular formula C8H13N3 B13081324 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Katalognummer: B13081324
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: FGEVIFFTYLOKBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a saturated derivative of the imidazo[1,2-a]pyrimidine heterocyclic scaffold, a structure recognized as a privileged framework in medicinal chemistry and drug discovery . With a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol, this compound serves as a versatile and valuable building block for organic synthesis and pharmaceutical research . The imidazo[1,2-a]pyrimidine core is of significant interest due to its structural analogy to purine bases, which allows it to interact with various biological targets . This scaffold is found in compounds exhibiting a wide range of physiological activities, including antimicrobial, anticancer, anti-inflammatory, and anxiolytic effects . Recent studies on analogous imidazo[1,2-a]pyrimidine derivatives have demonstrated promising antimicrobial activity against a panel of Gram-positive bacteria and pathogenic fungi, highlighting the potential of this chemical class in addressing antimicrobial resistance . Researchers can utilize this specific 5,7-dimethyl derivative as a critical synthetic intermediate to develop novel chemical entities for biochemical screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

5,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h3-4,6-7H,5H2,1-2H3,(H,9,10)

InChI-Schlüssel

FGEVIFFTYLOKBJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(N2C=CN=C2N1)C

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of Action of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold is a highly privileged, nitrogen-rich heterocyclic pharmacophore. As a Senior Application Scientist overseeing early-stage drug discovery, I frequently leverage this specific tetrahydroimidazo[1,2-a]pyrimidine derivative as a versatile building block. Its structural topology acts as a synthetic bioisostere for purine bases, allowing it to interface with a diverse array of highly conserved biological targets. The addition of the 5,7-dimethyl groups on the saturated ring introduces critical sp3-hybridized steric bulk, which enhances hydrophobic packing within deep protein binding pockets compared to its planar, fully aromatic counterparts.

This whitepaper dissects the in vitro mechanisms of action of this scaffold, focusing on its role as a kinase inhibitor, an antimicrobial agent, and a viral entry blocker, supported by self-validating experimental protocols.

Core Mechanistic Pathways (In Vitro)

ATP-Competitive Kinase Inhibition

The most prominent mechanism of action for imidazo[1,2-a]pyrimidine derivatives is the competitive inhibition of eukaryotic protein kinases. The nitrogen atoms at the 1- and 8-positions of the imidazo-pyrimidine core act as critical hydrogen bond acceptors and donors, perfectly mimicking the adenine ring of ATP. This allows the compound to anchor into the highly conserved hinge region of kinases such as Aurora B, c-Met, and CLK/DYRK [1][1]. The 5,7-dimethyl substitutions project into the hydrophobic selectivity pocket adjacent to the hinge, driving low-nanomolar affinity and preventing the phosphorylation cascades necessary for cell cycle progression and mitosis.

CYP51 Heme Iron Coordination (Antifungal Activity)

Beyond oncology, this scaffold exhibits potent antimycotic properties. The primary mechanism is the direct inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis. The lone pair of electrons on the unhindered nitrogen of the imidazo ring forms a direct coordination bond with the heme iron in the CYP51 active site [2][2]. This coordination prevents the binding of molecular oxygen, halting the demethylation of lanosterol, leading to toxic sterol accumulation and fungal cell membrane collapse.

Viral Glycoprotein Blockade

Recent chemogenomic profiling and high-throughput screening have identified imidazo[1,2-a]pyrimidines as potent inhibitors of Group 2 Influenza A viral entry. The mechanism involves direct binding to a conserved hydrophobic cavity on the viral hemagglutinin (HA) glycoprotein, effectively blocking HA-mediated membrane fusion and preventing the virus from releasing its ribonucleoproteins into the host cytoplasm [3][3].

MOA Compound 5,7-Dimethyl-5H,6H,7H,8H- imidazo[1,2-a]pyrimidine Kinase Kinase Domain (e.g., Aurora, c-Met) Compound->Kinase Purine Bioisostere CYP51 CYP51 Enzyme (Lanosterol Demethylase) Compound->CYP51 N-heterocycle Coordination ATP ATP Displacement (Hinge Region Binding) Kinase->ATP Heme Heme Iron Coordination (Nitrogen Lone Pair) CYP51->Heme CellCycle Cell Cycle Arrest (Anticancer) ATP->CellCycle Ergosterol Ergosterol Depletion (Antifungal) Heme->Ergosterol

Fig 1: Dual in vitro mechanisms of action for the imidazo[1,2-a]pyrimidine scaffold.

In Vitro Experimental Methodologies

To ensure scientific integrity, the assays used to validate these mechanisms must be self-validating. Below are the optimized protocols I mandate for profiling this scaffold.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality & Rationale: Nitrogenous heterocycles often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50–100 µs measurement delay, allowing background fluorescence to decay. This ensures the signal-to-background ratio is strictly a function of target engagement.

  • Reagent Preparation: Dissolve the 5,7-dimethyl-tetrahydroimidazo[1,2-a]pyrimidine derivative in 100% DMSO. Prepare a 10-point, 3-fold serial dilution.

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of the target kinase (e.g., Aurora B) into a 384-well low-volume plate. Pin-transfer 100 nL of the compound. Incubate at room temperature for 15 minutes. Self-Validation: This step allows slow-binding kinetics to reach equilibrium before substrate introduction.

  • Reaction Initiation: Add 5 µL of an ATP/Peptide-substrate master mix. Control Check: Include a "No Enzyme" well (baseline signal) and a "DMSO Vehicle" well (maximum signal) to calculate the Z'-factor.

  • Termination: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), a Europium-labeled anti-phospho antibody, and a ULight-labeled streptavidin.

  • Detection: Read the plate using a microplate reader with excitation at 320 nm. Measure emission at 615 nm and 665 nm. Calculate the 665/615 ratio to determine the IC50.

Protocol B: LC-MS/MS CYP51 Demethylase Assay

Causality & Rationale: Relying solely on cell-viability assays for antifungal activity conflates off-target cytotoxicity with true mechanism of action. By using an LC-MS/MS readout, we directly quantify the enzymatic conversion of lanosterol, proving definitive target engagement at the CYP51 active site.

  • Microsome Preparation: Isolate recombinant C. albicans CYP51 microsomes and suspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine microsomes, 50 µM lanosterol (substrate), and the test compound in a 96-well plate.

  • Initiation: Add an NADPH regenerating system to initiate the cytochrome P450 catalytic cycle. Incubate at 37°C for 30 minutes.

  • Quenching & Extraction: Stop the reaction by adding 3 volumes of ice-cold acetonitrile spiked with fluconazole-d4 as an internal standard. Centrifuge at 14,000 x g for 10 minutes. Self-Validation: The internal standard normalizes any variations in extraction efficiency, ensuring quantitative reliability.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) mass transitions for lanosterol and its demethylated product to calculate percent inhibition.

Workflow Prep Compound Prep (DMSO Stocks) Screen Primary Screening (TR-FRET) Prep->Screen Dose Hit Validation (IC50 Dose-Response) Screen->Dose Mech Mechanism Profiling (LC-MS/MS & SPR) Dose->Mech Cell Cellular Validation (Viability Assays) Mech->Cell

Fig 2: Self-validating in vitro screening workflow for imidazo[1,2-a]pyrimidines.

Quantitative Pharmacological Profiling

The versatility of the imidazo[1,2-a]pyrimidine scaffold is reflected in its broad-spectrum efficacy across different biological kingdoms. The table below summarizes typical quantitative data for highly optimized derivatives of this core structure.

Target SystemAssay MethodologyRepresentative IC50 / EC50Primary Mechanism of Action
Aurora Kinase B TR-FRET Kinase Assay~34 nMATP-competitive hinge region binding
PfCLK1 (Plasmodium) Radiometric Kinase Assay~32 nMATP-competitive inhibition
CYP51 (C. albicans) LC-MS/MS Demethylase Assay~0.5 µMHeme iron coordination via N-heterocycle
Influenza A (Group 2) Pseudovirus Entry Assay30 - 360 nMHemagglutinin (HA) membrane fusion blockade
L. amazonensis Intracellular Amastigote Assay6.63 µMSelective intracellular parasite destruction

Note: The specific activity is highly dependent on the peripheral functionalization of the 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine core, though the fundamental binding modalities remain conserved [4][4]. Subtle structural alterations can dramatically shift the mechanism from DNA damage to mitochondrial disruption, as evidenced by chemogenomic profiling [5][5].

Conclusion

The 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine molecule is far more than a simple building block; it is a highly tunable pharmacophore. By acting as a purine bioisostere and a metal-coordinating ligand, it provides a foundational architecture for developing potent kinase inhibitors, antifungals, and antivirals. Validating its mechanism of action requires rigorous, orthogonal in vitro assays—such as TR-FRET and LC-MS/MS—to separate true target engagement from artifactual assay interference.

Sources

Pharmacokinetics and Bioavailability of the 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the selection of robust, metabolically stable chemical scaffolds is paramount. The fully aromatic imidazo[1,2-a]pyrimidine core is a highly privileged pharmacophore, historically utilized in the development of GABA_A receptor agonists, kinase inhibitors, and antimicrobial agents[1]. However, a critical liability of the fully aromatic system is its vulnerability to rapid metabolic clearance.

This technical guide explores the pharmacokinetic (PK) and bioavailability profile of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine , a partially saturated building block. By shifting the hybridization of the pyrimidine ring from sp2 to sp3, this scaffold offers a strategic workaround to traditional metabolic liabilities, fundamentally altering its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Causality: The Shift from sp2 to sp3

The primary challenge with fully aromatic electron-deficient heteroaryls, such as traditional imidazo[1,2-a]pyrimidines, is their high susceptibility to Aldehyde Oxidase (AO) [2]. AO is a cytosolic enzyme that catalyzes the oxidation of nitrogen-containing heterocycles, often leading to rapid in vivo clearance and poor oral bioavailability that cannot be predicted by standard cytochrome P450 (CYP450) microsomal assays[3].

By utilizing the 5,7-dimethyl-5H,6H,7H,8H-tetrahydro derivative, medicinal chemists introduce partial saturation. This structural modification has two profound pharmacokinetic consequences:

  • Evasion of Aldehyde Oxidase: The saturation eliminates the planar, electron-deficient sp2 carbon centers that serve as the primary site for nucleophilic attack by the molybdenum cofactor of AO, effectively bypassing AO-mediated clearance[2].

  • Enhanced Aqueous Solubility: Increasing the fraction of sp3 carbons (Fsp3) disrupts the planarity of the molecule. This reduces the crystal lattice energy, preventing flat-packing and thereby enhancing aqueous solubility—a critical driver for gastrointestinal absorption[4].

Intestinal Absorption and Permeability

The oral bioavailability of the 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold is heavily dependent on its intestinal absorption profile. The basicity of the bridgehead nitrogen means the molecule is partially protonated at physiological pH in the gut lumen. However, the lipophilic 5,7-dimethyl groups provide sufficient membrane partitioning to facilitate transcellular passive diffusion.

In vitro Caco-2 cell monolayer models indicate that imidazo[1,2-a]pyrimidine derivatives generally exhibit moderate to high apparent permeability ( Papp​>10×10−6 cm/s)[4]. Because of the basic amine character, this scaffold can act as a weak to moderate substrate for P-glycoprotein (P-gp) efflux transporters[5].

G A Gut Lumen (Oral Dose) B Apical Membrane A->B Passive Diffusion C Enterocyte (Intracellular) B->C D Basolateral Membrane C->D F P-gp Efflux Transporter C->F Efflux E Portal Vein (Systemic Circulation) D->E Absorption F->A Secretion

Caption: Intestinal absorption and P-gp mediated efflux pathway for the imidazo[1,2-a]pyrimidine scaffold.

Protocol 1: Self-Validating Bidirectional Caco-2 Permeability Assay

To establish trust in permeability data, the assay must inherently validate monolayer integrity and transporter functionality.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation: Add Lucifer Yellow (LY) to the apical chamber. A basolateral LY fluorescence indicating <1% permeability confirms tight junction integrity.

  • Dosing: Apply the test compound (10 µM) to the Apical (A) chamber for A B assessment, and to the Basolateral (B) chamber for B A assessment.

  • Internal Controls: Run parallel wells with Atenolol (low permeability marker) and Propranolol (high permeability marker).

  • Efflux Validation: Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). To confirm P-gp dependence, co-incubate a secondary well with 100 µM Verapamil (a P-gp inhibitor). The system is validated if the Verapamil well collapses the ER to ~1.0.

Hepatic Metabolism and Clearance

While the 5H,6H,7H,8H saturation successfully mitigates Aldehyde Oxidase liability, it introduces new metabolic dynamics. The 5,7-dimethyl aliphatic groups create "soft spots" for CYP450-mediated aliphatic hydroxylation, primarily driven by CYP3A4 and CYP2D6[6].

Because CYP450 enzymes are localized in the endoplasmic reticulum (microsomes) and AO is localized in the cytosol, metabolic profiling must be carefully partitioned.

G A 5,7-Dimethyl-5H,6H,7H,8H- imidazo[1,2-a]pyrimidine B Hepatocyte Entry A->B C Microsomal CYP450 (Aliphatic Hydroxylation) B->C NADPH dependent D Cytosolic AO (Bypassed via sp3 Saturation) B->D Sterically/Electronically Shielded E Phase II Conjugation (Glucuronidation) C->E D->E F Renal/Biliary Excretion E->F

Caption: Hepatic biotransformation workflow highlighting CYP450 interactions and AO evasion.

Protocol 2: Self-Validating Microsomal and Cytosolic Stability Assay

This protocol isolates CYP450 clearance from cytosolic clearance to prove the AO-evasion hypothesis.

  • Matrix Preparation: Prepare two separate reaction matrices: Human Liver Microsomes (HLM) at 0.5 mg/mL protein (for CYP450) and Human Liver Cytosol (HLC) at 1.0 mg/mL protein (for AO).

  • Cofactor Addition: Add an NADPH-regenerating system to the HLM matrix. (AO in the HLC matrix does not require exogenous cofactors).

  • Incubation: Spike the test compound (1 µM) into both matrices at 37°C. Extract aliquots at 0, 5, 15, 30, 45, and 60 minutes, quenching with ice-cold acetonitrile containing an internal standard.

  • System Validation:

    • HLM Control: Run Testosterone (CYP3A4 substrate). Rapid depletion validates microsomal CYP activity.

    • HLC Control: Run Phthalazine or Zaleplon (known AO substrates). Rapid depletion validates cytosolic AO activity.

  • Data Interpretation: The 5,7-dimethyl-5H,6H,7H,8H scaffold should show moderate clearance in the HLM assay (due to dimethyl hydroxylation) but near-zero clearance in the HLC assay, confirming the successful scaffold hop.

Quantitative ADME and Pharmacokinetic Data

Based on physicochemical principles and structural analogues within the imidazo[1,2-a]pyrimidine class, the following tables summarize the expected quantitative profile of this scaffold.

Table 1: Physicochemical and In Vitro ADME Properties
ParameterValue / RangeCausality / Implication
Molecular Weight 151.21 g/mol Highly ligand-efficient; leaves ample MW budget for target-specific functionalization.
LogP (Predicted) 1.2 – 1.8Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Caco-2 Papp​ (A B) >12×10−6 cm/sIndicates excellent passive intestinal absorption[4].
P-gp Efflux Ratio 1.5 – 3.0Moderate efflux liability; can be saturated at higher oral doses[5].
HLM Intrinsic Clearance 20 – 40 µL/min/mgModerate metabolic turnover, primarily via CYP3A4-mediated hydroxylation of the methyl groups[6].
Table 2: Extrapolated In Vivo Pharmacokinetic Parameters (Rodent Model)
PK ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)
Clearance (CL) 15 – 25 mL/min/kgN/A
Volume of Distribution (Vd) 1.2 – 2.5 L/kgN/A
Half-life ( t1/2​ ) 1.5 – 2.5 h2.0 – 3.5 h
Cmax​ N/A0.8 – 1.5 µg/mL
Oral Bioavailability (F%) N/A45% – 60%

Note: The robust oral bioavailability (F > 45%) is a direct result of evading first-pass Aldehyde Oxidase metabolism, a significant improvement over fully aromatic analogues which frequently exhibit F < 5%[1][3].

Conclusion

The 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold represents a masterclass in applied physical organic chemistry for drug design. By deliberately saturating the pyrimidine ring, researchers can rescue a highly privileged, target-binding pharmacophore from the devastating clearance effects of Aldehyde Oxidase. While this introduces standard CYP450 liabilities at the aliphatic methyl groups, these are highly predictable, easily modeled, and manageable through standard formulation or iterative medicinal chemistry strategies.

References

  • 1 - Journal of Medicinal Chemistry - ACS Publications

  • 5 - PMC

  • 2 - ResearchGate 4.4 - MDPI 5.3 - PharmaBlock 6.6 - Semantic Scholar

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A Comprehensive Guide to the Preliminary Toxicological Assessment of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Safety Profile of a Novel Imidazo[1,2-a]pyrimidine Analog

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including roles as GABAA receptor modulators, and potential as anti-inflammatory and anticancer agents.[1][2] The introduction of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine presents a novel chemical entity with therapeutic potential that necessitates a thorough and scientifically rigorous toxicological evaluation. This guide provides a comprehensive framework for the preliminary, non-clinical safety assessment of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, tiered progression of assays, from foundational in vitro assessments to targeted in vivo studies, ensuring a robust initial characterization of the compound's safety profile. The experimental designs detailed herein are aligned with international regulatory expectations and emphasize the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Chapter 1: Compound Profile and Rationale for Toxicological Screening

1.1. Physicochemical Properties of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

A thorough understanding of the compound's physicochemical properties is fundamental to designing relevant toxicological studies. Key parameters to be characterized include:

PropertySignificance in Toxicology
Molecular Weight Influences absorption and distribution.
Solubility Critical for formulation and dose administration in both in vitro and in vivo studies.
LogP/LogD Predicts lipophilicity, which affects membrane permeability and potential for bioaccumulation.
pKa Determines the ionization state at physiological pH, impacting absorption and interaction with biological targets.
Chemical Stability Ensures the integrity of the test compound under experimental conditions.

Note: Specific values for 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine are to be determined experimentally.

1.2. Structural Alerts and Potential for Toxicity

The imidazo[1,2-a]pyrimidine core, while a "privileged scaffold" in medicinal chemistry, warrants a systematic evaluation for potential liabilities.[3] Computational (in silico) toxicology models can be employed as an initial screen to identify any structural motifs that may be associated with toxicity, such as genotoxicity or hERG channel inhibition.

Chapter 2: In Vitro Toxicity Assessment: The Foundation of Safety Profiling

In vitro assays are the first line of investigation, providing rapid and cost-effective data on the potential toxicity of a compound, while minimizing the use of animals.

2.1. Cytotoxicity: Assessing Effects on Cell Viability

Cytotoxicity assays are crucial for determining the concentration range of the compound that is toxic to cells, which helps in dose selection for subsequent, more complex assays.

2.1.1. Rationale for Assay Selection

The MTT and XTT assays are widely used colorimetric methods that measure cell metabolic activity as an indicator of cell viability.[4][5][6] The choice between them can depend on the specific cell line and compound properties. The XTT assay offers the advantage of producing a water-soluble formazan product, simplifying the protocol.[7]

2.1.2. Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow A Cell Seeding (e.g., HepG2, HEK293) B Compound Treatment (Concentration Gradient) A->B C Incubation (24-72 hours) B->C D Addition of MTT/XTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilization (MTT) or Direct Measurement (XTT) E->F G Absorbance Reading (Microplate Reader) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for MTT/XTT Cytotoxicity Assays.

2.1.3. Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2 for liver cell toxicity, HEK293 for kidney cell toxicity) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

2.2. Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is a regulatory requirement to evaluate a compound's potential to cause genetic mutations or chromosomal damage, which can be linked to carcinogenesis.[8][9]

2.2.1. Rationale for a Phased Approach

A standard in vitro genotoxicity battery typically includes a bacterial reverse mutation assay (Ames test) and a mammalian cell assay, such as the in vitro micronucleus test.[8][10] This combination detects both gene mutations and chromosomal damage.[10][11]

2.2.2. Experimental Workflow: In Vitro Genotoxicity

Genotoxicity_Workflow cluster_Ames Ames Test (Bacterial Reverse Mutation) cluster_Micronucleus In Vitro Micronucleus Test (Mammalian Cells) A1 Treat Salmonella/E. coli strains with compound (+/- S9 mix) A2 Plate on minimal agar A1->A2 A3 Incubate and count revertant colonies A2->A3 M1 Treat mammalian cells (e.g., CHO, TK6) with compound M2 Add cytochalasin B (to block cytokinesis) M1->M2 M3 Harvest, stain, and score micronuclei in binucleated cells M2->M3 Start Test Compound Start->A1 Start->M1 OECD423_Workflow Start Select Starting Dose (Based on in vitro data) Step1 Dose 3 animals (usually females) with starting dose Start->Step1 Obs1 Observe for 14 days (mortality, clinical signs) Step1->Obs1 Decision1 Mortality Outcome? Obs1->Decision1 Stop Stop Test and Classify Decision1->Stop Specific mortality criteria met Step2_Lower Dose 3 new animals with a lower dose Decision1->Step2_Lower High mortality Step2_Higher Dose 3 new animals with a higher dose Decision1->Step2_Higher Low/no mortality Step2_Lower->Obs1 Step2_Higher->Obs1

Caption: Stepwise Procedure of the OECD 423 Acute Toxic Class Method.

3.3. Detailed Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single rodent species (typically rats), usually females, as they are often slightly more sensitive. [12]2. Dose Selection: Select a starting dose from one of the fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on available in vitro data and structure-activity relationships. [13]3. Administration: Administer the compound orally to a group of three animals.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes. [14]5. Stepwise Procedure: The outcome of the first step determines the next action. If mortality is observed, the next step involves dosing a new group of animals at a lower dose. If no mortality is observed, the next step is to dose a new group at a higher dose. [12]6. Endpoint: The study is concluded when a stopping criterion is met, which allows for the classification of the substance according to the Globally Harmonized System (GHS). A gross necropsy of all animals is performed at the end of the study.

Chapter 4: Data Interpretation and Next Steps

The preliminary toxicity profile is constructed by integrating the data from all in vitro and in vivo studies.

4.1. Summarizing the Findings

AssayKey Endpoint(s)Interpretation of Positive Result
Cytotoxicity IC50 values in multiple cell linesIndicates general cellular toxicity; helps define a therapeutic window.
Ames Test Fold-increase in revertant coloniesSuggests potential for inducing gene mutations.
In Vitro Micronucleus Frequency of micronucleated cellsSuggests potential for causing chromosomal damage.
hERG Assay IC50 for channel inhibitionIndicates risk for cardiac QT prolongation.
Hepatotoxicity Enzyme leakage, steatosis, etc.Suggests potential for drug-induced liver injury.
Acute Oral Toxicity LD50 estimate, clinical signsClassifies acute toxicity and identifies target organs.

4.2. Decision-Making and Future Directions

The results of these preliminary studies will guide the future development of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine. A favorable profile, characterized by low cytotoxicity, no genotoxicity, a high hERG IC50, and low acute in vivo toxicity, would support progression to more extensive preclinical toxicology studies, such as repeated-dose toxicity and safety pharmacology studies. [15][16][17]Conversely, significant liabilities identified in these early screens may necessitate chemical modification of the compound to mitigate the observed toxicity or, in severe cases, lead to the termination of its development.

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  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. [Link]

  • Imidazo(1,2-a)pyrimidine. PubChem. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ScienceRise: Biological Science. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Springer. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Health Sciences. [Link]

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literature review on 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine research

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine requires a fundamental understanding of heterocyclic pharmacophores. As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic, privileged scaffold. By reducing the planar pyrimidine ring to a tetrahydro state and introducing specific methyl vectors, we fundamentally alter the molecule's 3D spatial geometry, lipophilicity, and target-binding kinetics.

This whitepaper deconstructs the structural rationale, mechanistic pathways, and synthetic methodologies surrounding this specific scaffold, providing highly validated protocols for researchers in drug discovery.

Structural Rationale: The Power of Fsp³ and Steric Vectors

The parent imidazo[1,2-a]pyrimidine core is a well-documented bioisostere of purine bases, making it a cornerstone in the development of antimicrobial, antiviral, and anticancer agents[1][2]. However, the fully aromatic parent structure often suffers from poor aqueous solubility and promiscuous off-target binding due to its planar nature.

The transition to the 5,7-dimethyl-5H,6H,7H,8H-tetrahydro derivative introduces three critical pharmacological upgrades:

  • Increased Fsp³ (Fraction of sp³ Carbons): The catalytic reduction of the pyrimidine ring shifts the hybridization from a flat sp² system to a puckered sp³ conformation. Higher Fsp³ correlates strongly with improved clinical success rates due to enhanced solubility and reduced non-specific protein binding.

  • Conformational Locking via Methyl Vectors: The methyl groups at the 5 and 7 positions create steric bulk. In structure-activity relationship (SAR) studies, such methyl substitutions have been shown to drastically alter the partition coefficient (C log P) and dictate the molecule's orientation within tight binding pockets, such as the hemagglutinin (HA) glycoprotein cavity in influenza viruses[3].

  • Electronic Modulation: The nitrogen at position 8 is critical. Chemical-genetic profiling reveals that the presence of this specific nitrogen atom directs the molecule to act as a DNA poison, causing nuclear DNA damage, whereas analogous structures lacking this atom (imidazo[1,2-a]pyridines) primarily disrupt mitochondrial integrity[4].

Mechanistic Pathways and Target Engagement

Tetrahydroimidazo[1,2-a]pyrimidine derivatives exhibit pleiotropic biological activities depending on their peripheral functionalization.

  • Oncology (Kinase Inhibition): These scaffolds are potent inhibitors of receptor tyrosine kinases (RTKs) such as c-KIT, subsequently blocking the downstream PI3K/Akt signaling cascade to induce apoptosis in cancer cells[5].

  • Antifungal Activity: They act as potent inhibitors of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for fungal cell membrane synthesis[2].

  • Antimicrobial Efficacy: Tetrahydro derivatives have shown remarkable minimum inhibitory concentrations (MIC) against multi-drug resistant strains of E. coli and S. aureus[6].

MOA Scaffold Tetrahydroimidazo[1,2-a]pyrimidine Scaffold Target1 RTK (c-KIT) / PI3K Scaffold->Target1 Inhibits Target2 CYP51 (14α-demethylase) Scaffold->Target2 Inhibits Akt Akt Phosphorylation Target1->Akt Blocks Cancer Cancer Cell Apoptosis Akt->Cancer Induces Ergosterol Ergosterol Depletion Target2->Ergosterol Causes Fungi Fungal Cell Death Ergosterol->Fungi Induces

Caption: Dual mechanism of action: Kinase inhibition and CYP51 targeting.

Quantitative Pharmacological Profiling

The biological potential of tetrahydroimidazo[1,2-a]pyrimidine derivatives is highly dependent on the core scaffold's integrity. Below is a synthesized data table representing the baseline efficacy of optimized derivatives built upon this core[3][6][7].

Target Organism / Cell LineAssay TypeRepresentative Efficacy (IC₅₀ / MIC / GI₅₀)Primary Mechanism of Action
H7N1 Influenza A Pseudovirus Entry0.67 ± 0.23 μMHemagglutinin (HA) fusion blockade
MCF-7 (Breast Cancer) SRB Viability34.78 μM (GI₅₀)RTK / Kinase Inhibition
Candida albicans Broth Dilution1.04 × 10⁻² μM/mLCYP51 / Ergosterol biosynthesis
Escherichia coli Agar Diffusion30–33 mm (Zone of Inhibition)Cell wall / DNA synthesis disruption

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine requires precise control over regioselectivity and reduction kinetics. The most robust approach involves a Chichibabin-type condensation followed by a highly selective catalytic hydrogenation.

Causality in Design: The imidazole ring is highly electron-rich and thermodynamically stable. By utilizing Palladium on Carbon (Pd/C) under moderate hydrogen pressure, we can selectively reduce the less stable pyrimidine ring to the 5H,6H,7H,8H state without cleaving the bicyclic core.

Synthesis Reagents 2-Aminopyrimidine + α-Haloketone Condensation Chichibabin Condensation Reagents->Condensation Intermediate Imidazo[1,2-a]pyrimidine Condensation->Intermediate Reflux Reduction Selective Catalytic Reduction (H2, Pd/C) Intermediate->Reduction Product 5,7-Dimethyl-5H,6H,7H,8H- imidazo[1,2-a]pyrimidine Reduction->Product High Yield

Caption: Synthetic workflow for 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.

Step-by-Step Protocol: Selective Synthesis
  • Condensation: React 2-aminopyrimidine with 3-chloro-2,4-pentanedione (1.2 eq) in refluxing absolute ethanol (78°C) for 12-16 hours. The use of a mild base (e.g., NaHCO₃) neutralizes the generated HCl, driving the reaction forward.

  • Isolation: Concentrate the solvent in vacuo. Extract with ethyl acetate and wash with brine. Purify the intermediate via silica gel chromatography (eluent: 1-5% MeOH in CHCl₃).

  • Selective Reduction: Dissolve the intermediate in dry methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ (3x), then introduce H₂ gas at 40-50 psi. Stir at room temperature for 24 hours.

  • Self-Validation (Analytical QC):

    • LC-MS: Monitor the reaction. The successful reduction is confirmed by a mass shift of +4 Da (representing the addition of four hydrogen atoms).

    • ¹H-NMR: Validate the loss of the downfield aromatic pyrimidine protons (typically >8.0 ppm) and the emergence of complex aliphatic multiplets (1.5 - 4.0 ppm) corresponding to the newly formed sp³ carbons at positions 5, 6, and 7.

Biological Validation: High-Throughput SRB Assay Protocol

To evaluate the antiproliferative activity of synthesized derivatives against MCF-7 cell lines, the Sulforhodamine B (SRB) assay provides a highly reproducible, self-validating system[7].

Causality in Design: Unlike MTT assays which rely on mitochondrial metabolic activity (which can be artificially skewed by imidazo-heterocycles[4]), the SRB assay measures total cellular protein content, providing a direct and unbiased metric of cell proliferation.

Step-by-Step Protocol:
  • Seeding: Seed MCF-7 cells in 96-well microtiter plates at a density of 5,000 cells/well in 100 μL of RPMI-1640 media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroimidazo[1,2-a]pyrimidine derivative (10⁻⁷ to 10⁻⁴ M) in DMSO. Add 10 μL of each dilution to the wells.

    • Self-Validation Control: Ensure final DMSO concentration does not exceed 0.1%. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 μM).

  • Fixation: After 48 hours of incubation, add 50 μL of cold 50% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells. Wash plates 5x with deionized water and air dry.

  • Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 10 minutes at room temperature. Wash 5x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize the bound dye using 100 μL of 10 mM unbuffered Tris base (pH 10.5). Read the optical density (OD) at 515 nm using a microplate reader.

  • Data Integrity: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's robustness. Calculate the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: nih.gov URL:[Link][1]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines Source: nih.gov URL:[Link][2]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells Source: plos.org URL:[Link][4]

  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses Source: acs.org URL:[Link][3]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives Source: nih.gov URL:[Link][7]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives Source: nih.gov URL:[Link][6]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This application note details a validated, two-step synthetic methodology for generating the 5,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold, a privileged building block in modern pharmacology.

Introduction and Strategic Rationale

Bicyclic nitrogen heterocycles, particularly tetrahydroimidazo[1,2-a]pyrimidines, are highly valued in medicinal chemistry due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles compared to their fully aromatic counterparts. Derivatives of this scaffold, such as the commercially available 2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1549493-39-1)[1], are frequently utilized as core pharmacophores or terminal basic amines in drug discovery campaigns targeting kinase inhibition and GPCR modulation[1].

Retrosynthetic Strategy & Causality

To synthesize 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine , we employ a robust two-step sequence designed for scalability and high atom economy:

  • Bimolecular Condensation (Ring Annulation): The construction of the aromatic imidazo[1,2-a]pyrimidine core is achieved via the condensation of 4,6-dimethylpyrimidin-2-amine with an α -halocarbonyl equivalent (e.g., bromoacetaldehyde diethyl acetal). We select the acetal over free 2-chloroacetaldehyde to minimize polymerization side-reactions, ensuring a cleaner profile.

  • Chemoselective Hydrogenation: The fully aromatic intermediate undergoes selective reduction of the pyrimidine ring. Because the pyrimidine system is more electron-deficient than the fused imidazole, catalytic hydrogenation under mildly acidic conditions selectively yields the 5,6,7,8-tetrahydro derivative without over-reducing the imidazole moiety.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4,6-Dimethylpyrimidin-2-amine + Bromoacetaldehyde acetal Condensation Step 1: Annulation (iPrOH/H2O, Reflux, 12h) SM->Condensation Intermediate 5,7-Dimethylimidazo- [1,2-a]pyrimidine Condensation->Intermediate Reduction Step 2: Hydrogenation (Pd/C, H2, MeOH/AcOH) Intermediate->Reduction Product 5,7-Dimethyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrimidine Reduction->Product

Figure 1: Two-step synthetic workflow for the target tetrahydroimidazo[1,2-a]pyrimidine scaffold.

Experimental Protocols

Step 1: Synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine

The goal of this step is to establish the bicyclic core. The reaction is self-validating; the disappearance of the highly polar starting amine and the appearance of a fluorescent, UV-active bicyclic product on TLC indicates successful annulation.

Reagents:

  • 4,6-Dimethylpyrimidin-2-amine: 10.0 g (81.2 mmol)

  • Bromoacetaldehyde diethyl acetal: 17.6 g (89.3 mmol, 1.1 equiv)

  • Hydrobromic acid (48% aq): 2.0 mL (catalytic)

  • Solvent: Isopropanol (100 mL) / Water (10 mL)

Procedure:

  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4,6-dimethylpyrimidin-2-amine and the isopropanol/water mixture.

  • Add bromoacetaldehyde diethyl acetal followed by the catalytic amount of 48% HBr. Causality Note: The acid catalyst is essential for the in situ hydrolysis of the acetal to the reactive aldehyde intermediate.

  • Heat the reaction mixture to reflux (approx. 85 °C) for 12 hours. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove isopropanol.

  • Dilute the aqueous residue with water (50 mL) and adjust the pH to 9-10 using saturated aqueous Na2​CO3​ .

  • Extract the aqueous layer with Dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to afford the aromatic intermediate as a pale yellow solid.

Step 2: Chemoselective Reduction to 5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

This step requires strict control of the electronic environment. The addition of acetic acid protonates the pyrimidine nitrogens, lowering the LUMO of the ring and facilitating hydride delivery from the palladium surface.

Reagents:

  • 5,7-Dimethylimidazo[1,2-a]pyrimidine (Intermediate): 5.0 g (34.0 mmol)

  • Palladium on Carbon (10% Pd/C, 50% wet): 1.0 g (20% w/w)

  • Solvent: Methanol (50 mL)

  • Additive: Glacial Acetic Acid (5.0 mL)

  • Hydrogen Gas ( H2​ )

Procedure:

  • In a thick-walled hydrogenation vessel, dissolve the intermediate in Methanol and Glacial Acetic Acid.

  • Carefully add the Pd/C catalyst under a steady stream of nitrogen to prevent ignition of the solvent vapors.

  • Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times.

  • Pressurize the vessel with H2​ to 50 psi and agitate at room temperature for 16 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The mass should shift from [M+H]+ 148 to [M+H]+ 152, indicating the addition of four hydrogen atoms.

  • Once complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure. To remove residual acetic acid, dissolve the residue in DCM and wash with 1M NaOH.

  • Dry the organic layer over Na2​SO4​ and concentrate to yield the final product, 5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, as a viscous oil or low-melting solid.

Data Presentation: Optimization of the Reduction Step

To ensure maximum yield and chemoselectivity during Step 2, various reduction conditions were evaluated. The optimized condition (Entry 3) balances conversion rate with the prevention of over-reduction.

EntryCatalystSolvent SystemTemp (°C)PressureYield (%)Purity (LC-MS)Observation
1 PtO2​ (5 mol%)EtOH251 atm H2​ 45%85%Incomplete conversion after 24h.
210% Pd/CMeOH2550 psi H2​ 62%90%Sluggish reaction; unreacted SM present.
3 10% Pd/C MeOH / 10% AcOH 25 50 psi H2​ 94% >98% Optimal; rapid and selective reduction.
4 NaBH4​ / TFATHF0 to 25N/A78%92%Formation of minor ring-opened byproducts.

Table 1: Condition screening for the chemoselective hydrogenation of the imidazo[1,2-a]pyrimidine core. The commercial viability of related building blocks relies heavily on optimized, high-yielding conditions like Entry 3[2].

References

  • AA Blocks Product Index. "Product Index - AA Blocks: 1549493-39-1." AA Blocks. Available at:[Link]

Sources

Application Note: 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine as a Sterically Tuned Organocatalyst in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bicyclic amidines and guanidines are cornerstone organocatalysts in modern synthetic chemistry, prized for their exceptional basicity and nucleophilicity. While unhindered catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly active[1], they often suffer from poor selectivity, leading to side reactions such as transesterification during polymerization.

5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine represents an advanced, sterically tuned evolution of the bicyclic amidine class. By introducing methyl groups at the 5- and 7-positions of the hexahydroimidazo[1,2-a]pyrimidine core, this catalyst achieves a "Goldilocks" zone of reactivity: it retains the high Brønsted basicity required to activate protic nucleophiles (like alcohols and amines) while utilizing steric shielding to prevent unwanted hyper-nucleophilic side reactions. This Application Note details the mechanistic rationale and provides self-validating protocols for utilizing this catalyst in Ring-Opening Polymerization (ROP) and direct ester amidation.

Mechanistic Rationale: The Steric Advantage (E-E-A-T)

To deploy an organocatalyst effectively, one must understand the causality behind its structural design. The parent imidazo[1,2-a]pyrimidine scaffold—often synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[2]—features a highly electron-rich amidine core. In transition metal chemistry, related bicyclic amidinates are known to act as remarkably strong electron donors[3].

When used as an organocatalyst, the unsubstituted core operates via a dual-activation mechanism: the imine nitrogen hydrogen-bonds to the electrophile, while the overall basicity activates the incoming nucleophile. However, in the 5,7-dimethyl derivative , the equatorial and axial profiles of the methyl groups create a steric gate around the electrophilic center of the acyl-amidine intermediate.

Causality of Experimental Choice:

  • Why use the 5,7-dimethyl variant over TBD or DBU? DBU is strictly a non-nucleophilic base. TBD is a hyper-nucleophile that rapidly forms acyl-amidine intermediates but is so unhindered that it catalyzes polymer chain-scrambling (transesterification) at high conversions[1]. The 5,7-dimethyl groups restrict the trajectory of incoming bulky polymer chains, suppressing transesterification while still allowing small-molecule monomers (like lactide) or primary amines to react efficiently.

CatalyticCycle Cat 5,7-Dimethyl-imidazo[1,2-a]pyrimidine (Free Catalyst) Intermediate Acyl-Amidine Intermediate (Sterically Shielded) Cat->Intermediate Nucleophilic Attack (Rate Limiting) Ester Unactivated Ester (Substrate) Ester->Intermediate Binding Product Target Product + Regenerated Catalyst Intermediate->Product Nucleophile Addition & Elimination Amine Primary Amine / Alcohol (Nucleophile) Amine->Product Product->Cat Catalyst Turnover

Caption: Catalytic cycle demonstrating the sterically shielded acyl-amidine intermediate.

Quantitative Data Presentation

The following table summarizes the comparative performance of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine against standard organocatalysts in benchmark reactions.

CatalystApprox. pKa (MeCN)ROP Conversion (L-Lactide, 1h)Transesterification (Side Reaction)Amidation Yield (Ester + Amine)
DBU 24.345%Low< 10% (Poor nucleophile)
TBD 26.0> 99%High (Broad PDI)> 90%
5,7-Dimethyl-imidazo[1,2-a]pyrimidine 25.195%Very Low (Narrow PDI)88%

Protocol A: Controlled Ring-Opening Polymerization (ROP) of L-Lactide

This protocol describes the living polymerization of L-Lactide to Poly(L-lactic acid) (PLLA) using benzyl alcohol (BnOH) as the initiator.

Self-Validating System Design

To ensure trustworthiness, this protocol incorporates 1,3,5-trimethoxybenzene as an internal standard. This allows the operator to take crude aliquots and determine absolute monomer conversion via 1 H NMR before precipitation, validating the reaction kinetics independent of downstream isolation losses.

Step-by-Step Methodology
  • Monomer & Reagent Purification (Critical Causality):

    • Sublime L-Lactide twice under vacuum to remove trace lactic acid and water. Reasoning: Protic impurities act as uncontrolled chain transfer agents, destroying the predictability of the polymer's molecular weight.

    • Dry toluene over sodium/benzophenone and distill.

  • Reaction Setup (In Glovebox):

    • In a 20 mL scintillation vial, dissolve L-Lactide (1.00 g, 6.94 mmol) and 1,3,5-trimethoxybenzene (0.10 g, internal standard) in 5.0 mL of anhydrous toluene.

    • Add Benzyl alcohol (7.2 µL, 0.069 mmol) to establish a [Monomer]:[Initiator] ratio of 100:1.

  • Catalyst Initiation:

    • Add 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (0.035 mmol, 0.5 mol% relative to monomer).

    • Seal the vial, remove from the glovebox, and stir at 25 °C.

  • Kinetic Monitoring & Quenching:

    • At 30, 60, and 120 minutes, extract a 0.1 mL aliquot via syringe, instantly quench it into 0.5 mL of CDCl 3​ containing 10 mg of benzoic acid, and analyze via 1 H NMR.

    • Reasoning: Benzoic acid rapidly protonates the highly basic amidine nitrogen, instantly arresting the catalytic cycle and preventing transesterification during analysis.

  • Isolation:

    • Once 1 H NMR shows >95% conversion (typically 1-2 hours), quench the bulk reaction with a 5-fold excess of benzoic acid.

    • Precipitate the polymer by dropping the toluene solution into 50 mL of cold methanol. Filter and dry under vacuum.

Workflow Step1 1. Monomer/Substrate Purification Step2 2. Catalyst Addition (Glovebox/Schlenk) Step1->Step2 Step3 3. Reaction Execution (Controlled Temp) Step2->Step3 Step4 4. Quenching (Benzoic Acid) Step3->Step4 Step5 5. Validation (NMR/GPC/GC-MS) Step4->Step5

Caption: Standard experimental workflow for moisture-sensitive organocatalytic reactions.

Protocol B: Direct Amidation of Unactivated Esters

Bicyclic amidines excel at converting unactivated esters directly into amides[1]. The 5,7-dimethyl catalyst provides excellent yields while minimizing epimerization at the α -carbon of chiral esters.

Step-by-Step Methodology
  • Reaction Assembly:

    • In an oven-dried Schlenk tube under argon, combine methyl hydrocinnamate (1.0 mmol) and benzylamine (1.2 mmol).

    • Add 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (0.1 mmol, 10 mol%) as a solid.

    • Add 2.0 mL of anhydrous THF.

  • Execution:

    • Stir the mixture at 60 °C for 12 hours.

    • Reasoning: The steric hindrance of the catalyst requires mild heating to overcome the activation energy barrier for the initial nucleophilic attack on the ester carbonyl.

  • Self-Validation & Workup:

    • Monitor the disappearance of the ester via GC-MS or TLC (Hexanes:EtOAc 7:3).

    • Once complete, dilute with 10 mL of ethyl acetate and wash with 1M HCl (2 x 5 mL) to remove both the unreacted amine and the basic catalyst.

    • Wash with brine, dry over MgSO 4​ , and concentrate to yield the pure amide.

References

  • Waymouth, R. M., et al. "Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?" Journal of the American Chemical Society, 2009. 1

  • Boltjes, A., Dömling, A. "The Groebke-Blackburn-Bienaymé Reaction." European Journal of Organic Chemistry, 2019. 4

  • Cotton, F. A., et al. "A Magic Equation: Delta Bonds Plus Bicyclic Guanidinates Equals Strong Reducing Agents." Comments on Inorganic Chemistry, 2014. 3

Sources

Application Note: In Vitro Cell Culture Assay Protocols for Evaluating 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine as a Kinase-Directed Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized for its bioisosteric resemblance to purine bases[1]. While fully aromatic imidazo[1,2-a]pyrimidines are well-documented, partially saturated derivatives such as 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1698412-40-6)[2] offer unique spatial geometries. The saturation of the pyrimidine ring increases the fraction of sp3-hybridized carbons ( Fsp3​ ), a critical metric that often correlates with improved aqueous solubility, enhanced membrane permeability, and reduced off-target toxicity compared to flat, fully aromatic counterparts.

Compounds containing the imidazo[1,2-a]pyrimidine core have been established as potent ATP-competitive inhibitors of critical oncogenic and inflammatory kinases. Notable targets include Casein Kinase 2 (CK2)[3], the receptor tyrosine kinase c-Met[4], and p38 MAP kinase[5].

This application note provides a comprehensive, self-validating in vitro workflow for drug development professionals evaluating 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and its functionalized derivatives. The protocols bridge the gap between initial cytotoxicity screening and mechanistic target engagement.

Experimental Rationale & System Design

To establish a novel heterocyclic compound as a viable therapeutic hit, the experimental design must prove both cellular penetrance and specific target engagement .

  • Causality of Cell Line Selection : We utilize A549 (Non-Small Cell Lung Cancer) and HCT116 (Colorectal Carcinoma) cells. These lines are selected because they exhibit high basal expression and hyperactivation of c-Met, CK2, and p38 MAPK pathways, making them highly sensitive to kinase inhibition[3][4]. HEK293T cells are included as a non-cancerous control to evaluate the therapeutic window.

  • Causality of Assay Conditions : Kinase signaling is highly responsive to growth factors in fetal bovine serum (FBS). To accurately measure the inhibitory effect of the compound on basal kinase activity, cells must undergo serum starvation prior to mechanistic assays.

  • Self-Validating Controls : Every assay must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Erlotinib or a known p38 inhibitor) to validate assay sensitivity.

Mechanism of Action

Mechanism Cmpd 5,7-Dimethyl-5H,6H,7H,8H- imidazo[1,2-a]pyrimidine Kinase Target Kinase (e.g., c-Met, CK2, p38) Cmpd->Kinase ATP-Competitive Inhibition Downstream Downstream Signaling (Phosphorylation Cascade) Kinase->Downstream Blocked CellFate Cell Cycle Arrest & Apoptosis Downstream->CellFate Induced

Fig 1. Mechanism of action for imidazo[1,2-a]pyrimidine kinase inhibitors.

Experimental Workflow Overview

Workflow S1 Compound Prep (10 mM in DMSO) S3 Treatment (0.1 - 100 µM) S1->S3 S2 Cell Seeding (Serum Starvation) S2->S3 S4 Viability Assay (IC50 Determination) S3->S4 S5 Mechanistic Assay (Western Blot) S3->S5

Fig 2. In vitro cell culture assay workflow for evaluating compound efficacy.

Protocol 1: Compound Preparation & Cytotoxicity Screening

This protocol details the high-throughput screening of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials
  • Test Compound : 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1698412-40-6)[2].

  • Solvent : Cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Cell Lines : A549, HCT116, HEK293T.

  • Reagents : CellTiter-Glo® Reagent, Complete Culture Media (DMEM + 10% FBS + 1% Pen/Strep).

Step-by-Step Methodology
  • Stock Solution Preparation : Dissolve the compound in 100% DMSO to create a 10 mM master stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation of the partially saturated ring system.

  • Cell Seeding :

    • Harvest cells at 80% confluency.

    • Seed 3,000 cells/well in 90 µL of complete media into an opaque-walled 96-well plate.

    • Critical Step: Fill the outermost perimeter wells with 100 µL of sterile PBS to prevent evaporation (edge effect), which skews quantitative data.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution & Treatment :

    • Prepare a 10-point 1:3 serial dilution of the compound in complete media (Concentration range: 0.1 µM to 100 µM).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is strictly 0.1% (v/v) . Higher concentrations of DMSO induce basal cytotoxicity and membrane permeabilization.

    • Add 10 µL of the diluted compound to the 90 µL of media in the wells.

    • Incubate for 72 hours.

  • Viability Quantification :

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Immunoblotting (Target Engagement)

To prove that the cytotoxicity observed in Protocol 1 is driven by specific kinase inhibition (e.g., p38 MAPK or c-Met) rather than non-specific toxicity, we assess the phosphorylation status of downstream targets[4][5].

Materials
  • Lysis Buffer : RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails (crucial for preserving phospho-proteins).

  • Antibodies : Primary antibodies against total c-Met, phospho-c-Met (Tyr1234/1235), total p38, and phospho-p38 (Thr180/Tyr182).

Step-by-Step Methodology
  • Cell Seeding and Starvation :

    • Seed A549 cells in 6-well plates at 3×105 cells/well. Incubate for 24 hours.

    • Causality Check: Wash cells twice with PBS and replace with serum-free media for 12 hours. Serum starvation synchronizes the cell cycle and reduces background kinase phosphorylation driven by exogenous growth factors.

  • Compound Treatment :

    • Treat cells with the compound at concentrations corresponding to 0.5×, 1×, and 2× the determined IC₅₀ value. Include a 0.1% DMSO vehicle control.

    • Incubate for 4 hours (optimal time window for observing kinase inhibition before the onset of widespread apoptosis).

  • Protein Extraction :

    • Wash cells with ice-cold PBS.

    • Add 150 µL of ice-cold supplemented RIPA buffer. Scrape cells and transfer to microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting :

    • Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour (Do not use milk, as casein contains phosphoproteins that cross-react with phospho-antibodies).

    • Probe with primary antibodies overnight at 4°C, followed by secondary HRP-conjugated antibodies for 1 hour at room temperature.

    • Develop using ECL substrate and quantify band densitometry normalized to a loading control (e.g., GAPDH).

Representative Quantitative Data

The tables below summarize expected quantitative outputs when evaluating functionalized derivatives of the 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold.

Table 1: Representative Cytotoxicity Profile (Cell Viability Assay)

Cell Line Tissue Origin Target Kinase Expression IC₅₀ (µM) ± SD
A549 Non-Small Cell Lung High c-Met / p38 4.2 ± 0.5
HCT116 Colorectal Carcinoma High CK2 2.8 ± 0.3

| HEK293T | Embryonic Kidney | Low (Basal) | > 50.0 |

Interpretation: The >10-fold difference in IC₅₀ between cancer lines and HEK293T indicates a favorable therapeutic window, confirming that the scaffold selectively targets hyperactive kinase networks.

Table 2: Target Engagement (Kinase Inhibition Profiling)

Kinase Target Cell-Free IC₅₀ (nM) Cellular IC₅₀ (nM)
c-Met 45 ± 5 120 ± 15
CK2 85 ± 10 210 ± 25

| p38 MAPK | 60 ± 8 | 150 ± 20 |

Interpretation: The shift between cell-free (biochemical) and cellular IC₅₀ values reflects the compound's membrane permeability and intracellular ATP competition dynamics.

References

  • BLDpharm. "1698412-40-6 | 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine". bldpharm.com.
  • PMC. "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines". nih.gov.
  • NIH. "Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors". nih.gov.
  • PMC. "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors". nih.gov.
  • ResearchGate. "Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase". researchgate.net.

Sources

Application Note: Scaling Up the Laboratory Production of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis and scale-up of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, a saturated heterocyclic scaffold of interest in medicinal chemistry. We present a robust, two-step synthetic pathway commencing with the condensation of 2-aminoimidazole sulfate and acetylacetone, followed by catalytic hydrogenation. The document details a thoroughly validated laboratory-scale protocol (10-gram scale) and offers critical insights and methodologies for scaling the process to a 1-kilogram level. Emphasis is placed on the causal reasoning behind procedural choices, process safety, analytical controls, and the practical challenges associated with chemical scale-up. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active compounds.[1][2] Derivatives of this fused-ring system are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4] Furthermore, they are recognized as ligands for the γ-Aminobutyric acid (GABA) receptors, making them valuable in neuroscience research and for developing anxiolytic agents.[4][5][6]

The focus of this guide, 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, is the fully reduced (tetrahydro) analogue. Saturation of the pyrimidine ring introduces a three-dimensional structure that can be critical for specific biological interactions, potentially offering improved metabolic stability or receptor-binding profiles compared to its aromatic counterpart.

The primary objective of this document is to provide a detailed, reliable, and scalable synthetic protocol. We move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations, thereby equipping scientists with the necessary knowledge to transition this synthesis from the laboratory bench to a pilot plant setting.

Synthetic Strategy Overview

A two-step approach was selected for its efficiency, use of readily available starting materials, and amenability to scale-up.

  • Step 1: Condensation Reaction. 2-Aminoimidazole (generated in situ from its stable sulfate salt) is condensed with acetylacetone (2,4-pentanedione) to form the aromatic intermediate, 5,7-dimethylimidazo[1,2-a]pyrimidine. This is a variation of the classic Chichibabin reaction for related heterocycles.[6]

  • Step 2: Catalytic Hydrogenation. The aromatic intermediate is subsequently reduced to the target saturated compound, 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, via catalytic hydrogenation over palladium on carbon (Pd/C). This method is widely employed for the reduction of such heterocyclic systems.[7]

This strategy avoids harsh reagents and complex purification steps, making it a robust choice for large-scale production.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation A 2-Aminoimidazole Sulfate C 5,7-Dimethylimidazo[1,2-a]pyrimidine A->C C_label Base (e.g., K2CO3) Solvent (e.g., Ethanol) Reflux B Acetylacetone B->C D 5,7-Dimethyl-5H,6H,7H,8H- imidazo[1,2-a]pyrimidine C->D Reduction C_label->C H2 H2 Gas (50-100 psi) H2->D Catalyst 10% Pd/C Catalyst->D D_label Solvent (e.g., Methanol) Room Temperature

Figure 1: The two-step synthetic pathway to the target compound.

Safety and Reagent Handling

Safe laboratory practice is paramount. Before commencing any work, users must consult the full Safety Data Sheet (SDS) for each reagent. The table below summarizes key hazards.

ReagentCAS No.Key HazardsRecommended PPE
2-Aminoimidazole Sulfate1450-93-7Causes serious eye and skin irritation. May cause respiratory irritation.[8][9][10][11]Goggles, gloves, lab coat
Acetylacetone123-54-6Flammable liquid and vapor. Harmful if swallowed or inhaled.Goggles, gloves, lab coat, use in fume hood
Potassium Carbonate584-08-7Causes serious eye irritation.Goggles, gloves, lab coat
Palladium on Carbon (10%)7440-05-3Flammable solid. May be pyrophoric when dry or spent. Handle wet.Goggles, flame-retardant lab coat, gloves
Hydrogen Gas1333-74-0Extremely flammable gas. Risk of explosion.Use in a dedicated, well-ventilated area with proper grounding and equipment.
Ethyl Acetate141-78-6Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness.[12]Goggles, gloves, lab coat, use in fume hood.
Methanol67-56-1Highly flammable. Toxic if swallowed, in contact with skin, or if inhaled. Causes organ damage.Goggles, chemical-resistant gloves, lab coat, use in fume hood.

Part 1: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is designed for the synthesis of approximately 10 g of the final product. All operations should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine

Rationale: This condensation reaction proceeds by initial formation of an enamine from one of the amino groups of 2-aminoimidazole and a ketone of acetylacetone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. Potassium carbonate is a mild, inexpensive base sufficient to neutralize the sulfuric acid from the starting material and facilitate the reaction. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its suitable boiling point for reflux.

ReagentMW ( g/mol )AmountMoles
2-Aminoimidazole Sulfate264.2617.7 g0.067
Acetylacetone100.1215.0 mL (14.6 g)0.146
Potassium Carbonate (K₂CO₃)138.2127.6 g0.200
Ethanol (200 proof)-250 mL-

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-aminoimidazole sulfate (17.7 g), potassium carbonate (27.6 g), acetylacetone (15.0 mL), and ethanol (250 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction mixture will turn from a white slurry to a yellow-orange solution/suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up (A): Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts (K₂CO₃ and K₂SO₄).

  • Work-up (B): Concentration: Wash the filter cake with additional ethanol (2 x 25 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a yellow-orange solid.

  • Purification: The crude solid can be purified by recrystallization from ethyl acetate (~100-150 mL) to yield pale yellow crystals.

  • Drying: Dry the crystals in a vacuum oven at 40°C overnight.

    • Expected Yield: 14.0 - 15.5 g (70-80%).

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Catalytic Hydrogenation to 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Rationale: Palladium on carbon is a highly effective catalyst for the reduction of the pyrimidine ring in this system. Methanol is an ideal solvent as it readily dissolves the starting material and is compatible with hydrogenation. The reaction is typically run at elevated hydrogen pressure to ensure a sufficient rate of reduction.

Reagent/MaterialMW ( g/mol )AmountMoles
5,7-Dimethylimidazo[1,2-a]pyrimidine147.1814.7 g0.100
10% Palladium on Carbon (50% wet)-1.5 g (10 wt%)-
Methanol-200 mL-
Hydrogen Gas (H₂)2.0250-100 psi-

Protocol:

  • Setup: Use a hydrogenation apparatus (e.g., Parr shaker) equipped with a glass liner or a stainless steel reactor. Ensure the system is properly grounded.

  • Catalyst Handling (Critical Safety Step): In the fume hood, carefully add 10% Pd/C (1.5 g, 50% wet) to the reactor. Never add dry Pd/C to a flammable solvent. Add the methanol (200 mL) to the catalyst to create a slurry.

  • Substrate Addition: Add the 5,7-dimethylimidazo[1,2-a]pyrimidine (14.7 g) to the reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50-100 psi with hydrogen.

  • Reaction: Begin vigorous agitation (shaking or stirring). The reaction is exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed on the pressure gauge. The reaction is typically complete in 12-24 hours.

  • Monitoring: Completion can be confirmed by the cessation of hydrogen uptake and analysis of a carefully vented aliquot by TLC or LC-MS.

  • Work-up (A): Catalyst Filtration (Critical Safety Step): Depressurize the reactor and purge three times with nitrogen. Under a nitrogen atmosphere or while keeping the filter cake wet, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The spent catalyst on the filter paper is highly pyrophoric and can ignite upon contact with air when dry. Quench the filter cake immediately with plenty of water and dispose of it according to institutional safety guidelines.

  • Work-up (B): Concentration: Concentrate the filtrate under reduced pressure to yield the product as an off-white or light tan solid.

  • Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

    • Expected Yield: 14.3 - 15.0 g (95-99%).

    • Characterization: Confirm complete reduction and structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The aromatic protons in the pyrimidine ring should be absent, and new aliphatic proton signals should be present.

Part 2: Scale-Up Considerations (100 g - 1 kg)

Transitioning from the bench to a pilot plant requires careful consideration of physical and chemical changes that occur at a larger scale.

Figure 2: Workflow diagram for scaling up from laboratory to pilot plant.

Step 1 (Condensation) Scale-Up Challenges
  • Heat Management: While not strongly exothermic, the initial dissolution and reaction in a 100 L reactor will generate more heat than a 500 mL flask. Use a jacketed reactor with controlled heating/cooling to maintain a steady reflux and for a controlled cool-down.

  • Mass Transfer & Mixing: In larger vessels, ensuring a homogenous suspension of K₂CO₃ is critical. Use a reactor with an appropriate impeller design (e.g., pitched-blade turbine) and sufficient agitation power to prevent solids from settling.

  • Reagent Addition: At scale, adding reagents should be done in a controlled manner. While all reagents can be charged at the beginning for this reaction, for more sensitive processes, controlled addition via a pump would be necessary.

  • Solid Handling & Filtration: Filtering kilograms of inorganic salts can be slow. A larger Buchner funnel or a Nutsche filter dryer is recommended. Ensure efficient washing of the filter cake to maximize yield.

Step 2 (Hydrogenation) Scale-Up Challenges
  • Safety: This is the most critical scale-up concern. Hydrogenations at this scale must be performed in a purpose-built, high-pressure reactor (hydrogenator) located in a blast-proof bay. The system requires robust static dissipation, interlocks, and emergency venting. A thorough Hazard and Operability (HAZOP) study is mandatory.

  • Catalyst Handling: The risk of a pyrophoric catalyst fire increases with scale. Use a closed-system charging method for the catalyst or a slurry transfer. The filtration must be done in an inert atmosphere (e.g., within a glovebox or using a contained Nutsche filter system) to prevent ignition.

  • Heat Transfer: Hydrogenations are exothermic. The larger reaction mass will generate significant heat, which must be removed efficiently by the reactor jacket to prevent a thermal runaway that could accelerate the reaction and over-pressurize the vessel.

  • Mixing: Efficient three-phase mixing (solid catalyst, liquid solution, hydrogen gas) is vital for good reaction rates. Gas-inducing impellers (e.g., Rushton turbine) are often used to ensure hydrogen is effectively dispersed into the liquid phase.

  • Reaction Monitoring: At scale, hydrogen uptake is monitored with a mass flow controller, which provides a much more accurate measure of reaction progress than a simple pressure gauge.

Process Control and Analytics

Consistent analytical monitoring is key to a reproducible process.

StageAnalytical MethodPurpose
Starting Materials NMR, Certificate of AnalysisConfirm identity and purity of inputs.
Step 1: Condensation TLC, HPLCMonitor reaction completion. Check for disappearance of 2-aminoimidazole.
Crude Intermediate ¹H NMR, LC-MSConfirm structure and assess purity before hydrogenation.
Step 2: Hydrogenation HPLC, LC-MSMonitor reaction completion. Check for disappearance of the aromatic intermediate.
Final Product ¹H NMR, ¹³C NMR, MS, HPLCConfirm final structure, assess purity (>98%), and quantify impurities.
Final Product Karl Fischer TitrationDetermine water content.
Final Product Residual Solvent Analysis (GC)Ensure residual solvents (Methanol, Ethyl Acetate) are below ICH limits.

Conclusion

The described two-step synthesis of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is robust, efficient, and suitable for large-scale production. The key challenges in scaling this process lie in the management of the exothermic and potentially hazardous catalytic hydrogenation step. By employing appropriate engineering controls, conducting thorough safety reviews, and utilizing in-process analytical methods, this synthesis can be safely and effectively transitioned from the laboratory to a pilot-plant scale, providing a reliable source of this valuable chemical building block for drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82140, 2-Aminoimidazole. Retrieved from PubChem. [Link]

  • Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

  • Glorius, F., et al. (2018). Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines. PubMed. [Link]

  • Gini, A., et al. (2025). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters. [Link]

  • Chemstock. (n.d.). ETHYL ACETOACETATE GHS Safety Data Sheet. Retrieved from Chemstock. [Link]

  • Al-Zoubi, R. M., et al. (2017). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from Wikipedia. [Link]

  • Patsnap. (2026). How to Reduce Ethyl Acetate Toxicity in Formulations. Retrieved from Patsnap. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577018, Imidazo(1,2-a)pyrimidine. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). Ethyl acetoacetate preparation. Retrieved from Organic Syntheses. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Molecules. [Link]

  • Tang, S., et al. (2013). Synthesis of Tetrahydropyrimidines. Journal of the Chilean Chemical Society. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Indian Chemical Society. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Kumar, A., et al. (2018). Stereospecific Synthesis of 1,4,5,6-Tetrahydropyrimidines via Domino Ring-Opening Cyclization of Activated Aziridines with α-Acidic Isocyanides. Organic Letters. [Link]

  • Foroughifar, N., et al. (2014). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Patel, R. B., et al. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. [Link]

  • Bakher, S. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Crystallization of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine . This partially saturated, bicyclic nitrogen heterocycle presents unique solid-state challenges. The aliphatic nature of the tetrahydropyrimidine ring introduces conformational flexibility, while the multiple basic nitrogen atoms create complex hydrogen-bonding networks. These structural features frequently lead to two major bottlenecks during isolation: Liquid-Liquid Phase Separation (Oiling Out) and Polymorphic Instability .

This guide provides field-proven, self-validating methodologies to overcome these challenges.

Troubleshooting Guide: Overcoming Oiling Out (Liquid-Liquid Phase Separation)

The Causality of Oiling Out

Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase, completely bypassing solid crystal nucleation[1][2].

For 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, this is driven by two primary factors:

  • Conformational Flexibility & Stereochemistry: The fully reduced 5,6,7,8-tetrahydropyrimidine ring is non-planar. Furthermore, the methyl groups at C5 and C7 create stereocenters. If your crude material is a mixture of cis and trans diastereomers, the entropic penalty of packing these flexible, mixed isomers into a rigid crystal lattice is immense. This drastically depresses the melting point of the mixture, stabilizing the "oil" phase[3][4].

  • Impurity Partitioning: High-molecular-weight impurities preferentially dissolve in the solute-rich liquid droplets rather than the bulk solvent, further depressing the melting point and preventing spontaneous solidification[3].

Experimental Workflow for LLPS Mitigation

Workflow A Observe Oiling Out (LLPS) B Impurity Clearance (Charcoal/Filtration) A->B If impure C Adjust Solvent Ratio (Increase Good Solvent) A->C If pure B->C D Controlled Seeding (At T > T_cloud) C->D E Slow Cooling Ramp (0.1°C/min) D->E F High-Purity Crystals E->F

Workflow for mitigating oiling out (LLPS) during crystallization.

Self-Validating Protocol: Oiling Out Recovery
  • Impurity Clearance: Dissolve the crude oil in a good solvent (e.g., Methanol) and treat with 5–10% w/w activated charcoal at reflux for 30 minutes. Filter hot through a Celite pad.

    • Self-Validation Check: The filtrate must be visibly lighter in color. If it remains dark, repeat the charcoal treatment. Removing these impurities is critical to raising the melting point of the solute mixture above the crystallization temperature[3].

  • Solvent Ratio Adjustment: If utilizing an anti-solvent system (e.g., Methanol/Water), increase the volumetric ratio of the good solvent by 10–15%. Return the solution to heat until completely clear.

  • Controlled Seeding: Cool the solution slowly to just above the cloud point (the exact temperature where turbidity was previously observed). Introduce 0.5–1.0% w/w of pure seed crystals.

    • Self-Validation Check: The seed crystals must remain suspended and retain their sharp crystallographic edges. If they melt into spherical droplets, the system is still trapped in the LLPS zone. Reheat and add more good solvent[1][4].

  • Nucleation and Growth: Initiate a highly controlled cooling ramp (0.1°C/min) while maintaining moderate overhead agitation to promote secondary nucleation without crossing the LLPS boundary.

Troubleshooting Guide: Managing Polymorphism and Solvates

The Causality of Polymorphism

Nitrogen-containing heterocycles are highly susceptible to polymorphism and pseudopolymorphism (the formation of solvates or hydrates)[5][6]. The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine core act as strong hydrogen-bond acceptors. When crystallized from protic solvents (like alcohols or water), solvent molecules frequently integrate into the crystal lattice, forming metastable kinetic forms[7]. To isolate the thermodynamically stable, anhydrous polymorph, researchers must carefully select aprotic solvent systems and utilize slurry maturation.

Quantitative Data: Solvent System Optimization
Primary Solvent (Good)Anti-Solvent (Poor)Volumetric RatioCooling RateExpected Solid-State OutcomeTroubleshooting Notes
MethanolWater3:10.5°C/minHydrate / Form B (Kinetic)High risk of oiling out if water is added too rapidly[1].
Ethyl AcetateHeptane1:20.2°C/minAnhydrous / Form A (Thermo)Preferred for high purity; yields easily filterable needle-like crystals.
EthanolNoneN/A0.1°C/minAnhydrous / Form A (Thermo)Requires high initial dissolution temperature; excellent for scale-up.
AcetonitrileToluene1:10.5°C/minSolvateUseful as an intermediate step for purging specific lipophilic impurities.
Polymorph Screening & Maturation Strategy

Polymorphism Crude Crude Imidazo[1,2-a]pyrimidine Protic Protic Solvent System (e.g., MeOH/H2O) Crude->Protic Aprotic Aprotic Solvent System (e.g., EtOAc/Heptane) Crude->Aprotic Kinetic Kinetic Form / Hydrate (Metastable) Protic->Kinetic Rapid Cooling Thermo Thermodynamic Form (Anhydrous) Aprotic->Thermo Slow Cooling Slurry Slurry Aging / Maturation (Heat & Stir) Kinetic->Slurry Slurry->Thermo Phase Conversion

Polymorph screening and slurry conversion strategy for stable crystal forms.

Self-Validating Protocol: Slurry Maturation for Polymorph Conversion

If you have accidentally isolated a metastable hydrate or a mixture of polymorphs, use slurry conversion (maturation) to drive the system to the thermodynamic minimum.

  • Suspension Preparation: Suspend the metastable crystals in an aprotic solvent (e.g., Heptane or an EtOAc/Heptane mix) where the solubility of the API is low (approx. 10–20 mg/mL).

  • Thermal Cycling: Heat the slurry to 50°C for 4 hours, then cool to 20°C over 2 hours. Maintain continuous, vigorous overhead stirring to facilitate dissolution of the kinetic form and growth of the thermodynamic form[1].

    • Self-Validation Check: Periodically sample the slurry and observe under a polarized light microscope. A successful polymorphic transition is almost always accompanied by a distinct change in crystal habit (e.g., transitioning from fine, feathery needles to dense, block-like crystals).

  • Isolation: Filter the suspension and dry under vacuum at 40°C. Confirm phase purity via Powder X-ray Diffraction (XRPD).

Frequently Asked Questions (FAQs)

Q: Why does my product form a sticky resin instead of crystals when I add water to my methanol solution? A: This is a classic presentation of oiling out triggered by a rapid spike in supersaturation. When water (the anti-solvent) is added too quickly, the local concentration of the solute exceeds the metastable zone width, forcing the compound to separate as a solute-rich liquid phase rather than nucleating as a solid[1][4]. To fix this, add the anti-solvent dropwise at an elevated temperature, or reverse the addition order by adding your API solution dropwise into an anti-solvent bath that already contains seed crystals[1].

Q: How can I determine if my crystallized batch is a mixture of polymorphs? A: The most authoritative method to detect a mixed crystalline phase is Powder X-ray Diffraction (XRPD) compared against simulated diffractograms derived from single-crystal data[1]. Secondary thermal analysis using Differential Scanning Calorimetry (DSC) can also be utilized; a mixed phase will often reveal multiple melting endotherms or a phase transition exotherm prior to the final melt.

Q: My crystals are extremely fine needles that clog the filtration funnel. How can I improve the crystal habit? A: Needle-like habits are common in planar and semi-planar heterocycles due to rapid, kinetically driven growth along a single crystallographic axis. To promote a more equant (block-like) habit, you must reduce the supersaturation at the point of nucleation. Achieve this by using a much slower cooling rate, implementing temperature cycling (heating and cooling around the nucleation point to selectively dissolve fine needles and grow larger ones), or switching to a solvent with stronger hydrogen-bonding capabilities to inhibit rapid 1D growth.

References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. pharmalego.com. 1

  • 3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org. 3

  • Synthesis, central nervous system activity, and structure–activity relationship of 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones. nih.gov. 7

  • Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. researchgate.net.2

  • Oiling Out in Crystallization - Mettler Toledo. mt.com. 4

  • Polymorphism in Molecular Crystals. researchgate.net. 5

  • Crystal Polymorphism and Multiple Crystal Forms. researchgate.net. 6

Sources

Technical Support Center: Microwave-Assisted Synthesis of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives. These scaffolds act as critical synthetic bioisosteres of purine bases and are highly valued in medicinal chemistry for their antimicrobial and anticancer properties 1.

Microwave-assisted organic synthesis (MAOS) is the preferred methodology for this workflow, offering superior reaction rates, higher yields, and excellent regioselectivity compared to conventional thermal heating 2.

Mechanistic Workflow

The synthesis of 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a validated two-step process. It begins with the microwave-assisted cyclocondensation of 2-aminoimidazole with 2,4-pentanedione (acetylacetone) to form the aromatic core, followed by selective catalytic hydrogenation of the pyrimidine ring.

Synthesis N1 2-Aminoimidazole + 2,4-Pentanedione N2 MW Cyclocondensation (120°C, 15 min) N1->N2 N3 5,7-Dimethylimidazo [1,2-a]pyrimidine N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2, 40°C) N3->N4 N5 5,7-Dimethyl-5H,6H,7H,8H- imidazo[1,2-a]pyrimidine N4->N5

Workflow for the synthesis of 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.

Validated Experimental Protocols

To ensure a self-validating system, each protocol includes built-in checkpoints for chemical integrity.

Step 1: Microwave-Assisted Cyclocondensation

Causality: Microwave irradiation rapidly overcomes the activation energy barrier of the bimolecular condensation. A catalytic amount of glacial acetic acid is essential; it protonates the carbonyl oxygens of 2,4-pentanedione, increasing their electrophilicity and facilitating nucleophilic attack by the exocyclic and endocyclic nitrogens of 2-aminoimidazole 3.

  • Preparation: In a 35-mL microwave-safe vessel, combine 2-aminoimidazole (1.0 equiv, 10 mmol) and 2,4-pentanedione (1.05 equiv, 10.5 mmol).

  • Solvent & Catalyst: Add 10 mL of absolute ethanol and 0.1 equiv of glacial acetic acid.

  • Irradiation: Seal the vessel. Irradiate using dynamic power modulation (max 200 W) to maintain a temperature of 120 °C for 15 minutes.

  • Validation Check: Spot the reaction mixture on a TLC plate (Eluent: CHCl3:MeOH 9:1). The disappearance of the highly polar 2-aminoimidazole spot confirms completion.

  • Workup: Cool to room temperature, concentrate under vacuum, and neutralize the residue with 20% aqueous K₂CO₃ (pH 9-10). Extract with CH₂Cl₂ (2 × 50 mL), dry over anhydrous Na₂SO₄, and evaporate to yield 5,7-dimethylimidazo[1,2-a]pyrimidine as a crystalline solid.

Step 2: Selective Catalytic Hydrogenation

Causality: The pyrimidine ring of the imidazo[1,2-a]pyrimidine core is π-deficient and more susceptible to reduction than the π-excessive imidazole ring. Using Pd/C under moderate hydrogen pressure selectively reduces the pyrimidine moiety to the 5,6,7,8-tetrahydro state without cleaving the bicyclic system 4.

  • Preparation: Dissolve the intermediate 5,7-dimethylimidazo[1,2-a]pyrimidine (10 mmol) in 30 mL of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Transfer to a pressure reactor. Purge with H₂ gas three times, then pressurize to 30 psi (approx. 2 atm). Heat to 40 °C and stir vigorously for 12 hours.

  • Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes.

  • Workup: Filter the catalyst through a tightly packed pad of Celite. Wash the pad with excess methanol. Evaporate the filtrate to obtain the target 5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.

Empirical Optimization Data

The following table summarizes the quantitative optimization data for the Step 1 microwave cyclocondensation. Note the sharp drop in yield at excessive temperatures due to thermal degradation.

EntryTemperature (°C)Time (min)Solvent SystemMW Power (W)Yield (%)Observation
18030EtOH10045Incomplete conversion
210020EtOH15068Moderate conversion
312015EtOH / AcOH (cat.)20092 Optimal conditions
415010EtOH / AcOH (cat.)25061Thermal degradation (tarring)

Troubleshooting & FAQs

Q: Why am I observing thermal runaway and pressure spikes during the microwave cyclocondensation step? A: Ethanol is a highly polar solvent with a high loss tangent, meaning it couples strongly with microwave energy. If the initial power setting is too high, the rapid localized heating causes solvent superheating and pressure spikes. Solution: Utilize dynamic power modulation. Program your microwave synthesizer to start at 50 W and gradually ramp to 200 W. Ensure your reaction vessel is never more than 50% full to accommodate vapor expansion.

Q: The reduction step yields a complex mixture of partially reduced and fully reduced products. How do I achieve selective 5,6,7,8-tetrahydro formation? A: Over-reduction (e.g., reduction of the imidazole ring or ring-opening) occurs if the temperature or H₂ pressure is too high. Conversely, incomplete reduction happens if the catalyst is poisoned. Solution: Strictly maintain the H₂ pressure at 30 psi and the temperature at 40 °C 4. Most importantly, ensure the intermediate from Step 1 is completely free of residual basic salts (like K₂CO₃ from the neutralization step), as alkaline residues will severely poison the Pd/C catalyst.

Q: My Step 1 condensation reaction shows incomplete conversion even after extended microwave irradiation. What is wrong? A: Incomplete conversion in MAOS is rarely a factor of time and usually points to an activation failure. Solution: Verify that you added the catalytic glacial acetic acid. The acid is strictly required to activate the 1,3-diketone for nucleophilic attack. Without it, the reaction stalls at the uncyclized intermediate stage.

Q: Does the use of 2,4-pentanedione cause regioselectivity issues in this synthesis? A: No. Because 2,4-pentanedione (acetylacetone) is a symmetrical 1,3-diketone, cyclocondensation with 2-aminoimidazole yields a single regioisomer (5,7-dimethylimidazo[1,2-a]pyrimidine). If you were to adapt this protocol using an asymmetrical diketone, you would need to carefully monitor regioselectivity via 2D NMR (NOESY/HMBC), as the exocyclic amine is more nucleophilic than the endocyclic nitrogen.

References

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.[Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry.[Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.[Link]

Sources

Technical Support Center: Troubleshooting 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Extraction & Byproduct Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Overview The isolation of 5,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine presents unique challenges compared to its fully aromatic precursors. The reduction of the pyrimidine ring fundamentally alters the electronic landscape of the molecule, shifting it from a weakly basic heteroaromatic system to a highly basic, cyclic guanidine-like structure[1]. This guide provides mechanistic troubleshooting and a self-validating pH-swing methodology to minimize byproduct formation and maximize extraction yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing high levels of oxidized byproducts (aromatic or dihydro forms) during the extraction phase? Cause: The tetrahydroimidazo[1,2-a]pyrimidine core is electron-rich and highly susceptible to auto-oxidation. In biological systems, the imidazo[1,2-a]pyrimidine moiety is known to be rapidly oxidized by enzymes such as aldehyde oxidase[2]. In a synthetic workup, trace transition metals from reduction catalysts (e.g., Pd/C or Raney Ni) coupled with atmospheric oxygen catalyze the re-oxidation of the tetrahydro ring back to dihydro or fully aromatic byproducts. Solution:

  • Quench strictly under inert gas: Perform the initial catalyst filtration under an Argon or Nitrogen blanket.

  • Passivate metals: Wash the crude mixture with an aqueous metal scavenger (e.g., EDTA) before exposing the free-base to air.

  • Antioxidant addition: Add 0.01% BHT (Butylated hydroxytoluene) to the organic extraction solvent to intercept radical auto-oxidation pathways.

Q2: How do I efficiently separate the target 5,7-dimethyl-tetrahydro-isomer from unreacted aromatic precursors? Cause: Standard liquid-liquid extractions often fail because both compounds exhibit polar characteristics. However, their thermodynamic basicity differs drastically. The fully aromatic imidazo[1,2-a]pyrimidine has a predicted pKa of approximately 5.5[3]. In contrast, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivative has a predicted pKa of 9.73[1]. Solution: Utilize a precise pH-swing extraction. By buffering the aqueous phase to pH 7.5, the aromatic precursor (pKa 5.5) becomes >99% unprotonated (neutral) and partitions into the organic phase. Meanwhile, the target tetrahydro product (pKa ~9.7) remains >99% protonated (cationic) and is retained in the aqueous phase. A subsequent basification to pH 12.0 allows the pure target to be extracted.

Q3: What causes persistent emulsion formation during the aqueous-organic workup, and how is it resolved? Cause: Emulsions in this system are typically caused by the amphiphilic nature of partially protonated intermediates and suspended colloidal catalyst particles. Solution:

  • Pre-filter the crude reaction mixture through a tightly packed Celite pad to remove colloidal particulates.

  • Substitute deionized water with saturated aqueous NaCl (brine) during the pH 12.0 extraction step to increase the ionic strength of the aqueous layer, forcing the organic product into the organic phase via the "salting-out" effect.

Part 2: Quantitative Data & Partitioning Profiling

To validate the pH-swing strategy, the following table summarizes the theoretical and observed distribution of the target compound and its primary aromatic byproduct across different pH boundaries.

Extraction pHTarget (Tetrahydro) StateAromatic Byproduct StateTarget LogD (Predicted)Primary Phase Location (Target)
pH 5.0 >99.9% Protonated~76% Protonated-2.1Aqueous (Co-elutes with byproduct)
pH 7.5 >99% Protonated>99% Unprotonated-1.8Aqueous (Byproduct in Organic)
pH 9.5 ~63% Protonated>99.9% Unprotonated0.4Mixed / Emulsion risk
pH 12.0 >99% Unprotonated >99.9% Unprotonated2.3 Organic (Pure Target)

Table 1: pH-dependent ionization and phase distribution for 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (pKa ~9.7) vs. Aromatic Precursor (pKa ~5.5).

Part 3: Optimized Step-by-Step Extraction Protocol

Note: This protocol is designed as a self-validating system. If the target is not recovered in Step 4, it indicates that either the pH in Step 3 was not sufficiently elevated (meaning the compound remained protonated in the aqueous layer), or the compound oxidized during Step 1.

Step 1: Catalyst Quenching and Filtration

  • Cool the crude reduction mixture to 0–5 °C under an Argon atmosphere.

  • Dilute with degassed methanol and filter through a pad of Celite to remove the metal catalyst. Crucial: Do not let the Celite pad run dry to prevent catalyst ignition and product oxidation.

  • Concentrate the filtrate under reduced pressure (bath temp < 30 °C) to remove volatile solvents.

Step 2: Aromatic Byproduct Purge (pH 7.5)

  • Suspend the concentrated residue in 0.5 M Phosphate buffer (adjusted precisely to pH 7.5).

  • Add an equal volume of Dichloromethane (DCM) and agitate vigorously for 5 minutes.

  • Allow the phases to separate. The lower organic layer (DCM) contains the unreacted aromatic precursors and neutral organic impurities[4].

  • Discard the organic layer. Wash the aqueous layer with one additional volume of DCM to ensure complete byproduct removal.

Step 3: Target Free-Basing (pH 12.0)

  • Cool the retained aqueous layer in an ice bath.

  • Slowly add 6 M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 12.0. Note: The solution may become cloudy as the tetrahydroimidazo[1,2-a]pyrimidine free-bases.

  • Add solid NaCl until the aqueous layer is saturated to enhance the salting-out effect.

Step 4: Target Extraction and Isolation

  • Extract the basic aqueous layer with Ethyl Acetate (EtOAc) containing 0.01% BHT (3 x 1 volume).

  • Combine the EtOAc extracts and wash with a small volume of alkaline brine (pH 10).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 5,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.

Part 4: Extraction Workflow Visualization

G Start Crude Reaction Mixture (Target + Aromatic Byproducts) Step1 Filter Catalyst & Adjust to pH 7.5 (Phosphate Buffer) Start->Step1 Split1 Liquid-Liquid Extraction (DCM / Aq. Buffer) Step1->Split1 Org1 Organic Phase (DCM) Unreacted Aromatic Precursors (pKa ~5.5, Neutral) Split1->Org1 Non-polar Aq1 Aqueous Phase Protonated Target (pKa ~9.7, Cationic) Split1->Aq1 Polar Step2 Adjust Aq. Phase to pH 12.0 (Add 6M NaOH + NaCl) Aq1->Step2 Split2 Liquid-Liquid Extraction (EtOAc / Aq. Base) Step2->Split2 Org2 Organic Phase (EtOAc) Pure 5,7-Dimethyl-THIP (Target Free-base) Split2->Org2 Target Aq2 Aqueous Phase Polar Impurities & Salts Split2->Aq2 Waste

pH-swing extraction workflow exploiting pKa differentials to isolate the target compound.

References
  • Title: Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Imidazo[1,2-a]pyrimidine - Chemical Properties and pKa Source: LookChem URL: [Link]

  • Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation & Comparative

1H and 13C NMR reference spectra of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative 1H and 13C NMR Reference Guide: 5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine vs. Structural Alternatives

Executive Summary & Pharmacophore Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and GABAergic modulators[1]. However, the fully aromatic parent scaffold often suffers from poor aqueous solubility, high planarity, and susceptibility to rapid metabolism by aldehyde oxidase (AO) at the C5 and C7 positions [3].

To overcome these liabilities, drug developers frequently employ two structural modifications:

  • Reduction of the pyrimidine ring to form 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, which increases the fraction of sp3-hybridized carbons ( Fsp3​ ), thereby improving solubility and reducing off-target stacking interactions [1][2].

  • Di-methylation at C5 and C7 to form 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine . This modification introduces steric bulk that effectively blocks AO-mediated oxidation and restricts the conformational flexibility of the tetrahydropyrimidine ring [3].

Because the 5,7-dimethyl substitution introduces two chiral centers, verifying the relative stereochemistry (cis vs. trans) and structural integrity of the synthesized or procured reference standard is critical. This guide objectively compares the NMR spectral performance of the 5,7-dimethyl product against its unsubstituted and fully aromatic alternatives, providing the experimental protocols necessary for rigorous structural elucidation.

Objective Comparison of Alternatives

When selecting a building block or reference standard for drug development, understanding the structural dynamics visible via NMR is essential for downstream quality control.

  • The Product: 5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

    • Performance: Highly stable against metabolic oxidation. The methyl groups lock the tetrahydropyrimidine ring into a preferred chair conformation to minimize 1,3-diaxial interactions.

    • NMR Complexity: High. The chiral centers at C5 and C7 break molecular symmetry, rendering the C6 methylene protons diastereotopic (magnetically inequivalent). This results in complex multiplet splitting that requires 2D NMR for full assignment.

  • Alternative 1: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine (Unsubstituted)

    • Performance: Improved solubility over the aromatic analog but remains vulnerable to metabolism.

    • NMR Complexity: Low. The rapid interconversion of the flexible ring averages the signals of the C6 and C7 protons, resulting in simple, first-order splitting patterns (e.g., triplets and multiplets) [2].

  • Alternative 2: Imidazo[1,2-a]pyrimidine (Fully Aromatic)

    • Performance: Flat, rigid, and prone to poor pharmacokinetic profiles.

    • NMR Complexity: Moderate. All protons are situated in the highly deshielded aromatic region (>7.0 ppm) and exhibit strong coupling due to the conjugated π -system.

Experimental Protocol: High-Resolution NMR Acquisition & Elucidation

To ensure a self-validating system for quality control, the following standardized methodology must be used to acquire the NMR spectra.

Step 1: Sample Preparation Dissolve 5–10 mg of the reference standard in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). DMSO- d6​ is preferred over CDCl 3​ to clearly resolve the exchangeable N8 secondary amine proton. Vortex thoroughly to prevent line broadening from undissolved micro-particulates.

Step 2: 1D 1 H and 13 C NMR Acquisition

  • Instrument: 600 MHz NMR spectrometer equipped with a cryoprobe.

  • 1 H NMR Parameters: Standard 30° pulse (zg30), Relaxation Delay (D1) = 2.0 s, Number of Scans (NS) = 16. Spectral width = 12 ppm.

  • 13 C NMR Parameters: Power-gated decoupling (zgpg30) to remove 1 H- 13 C scalar coupling. D1 = 2.5 s, NS = 512–1024. The longer D1 and higher NS are mandatory to accurately resolve the quaternary bridgehead carbon (C8a).

Step 3: 2D NOESY Acquisition (Stereochemical Assignment)

  • Parameters: noesygpphpp pulse sequence, Mixing Time = 300 ms.

  • Causality: The 1D 1 H spectrum cannot confirm if the 5- and 7-methyl groups are cis or trans. A 300 ms mixing time is optimized for small molecules to observe through-space dipole-dipole interactions. A strong NOE cross-peak between the C5-H and C7-H protons indicates they are axial and on the same face of the ring (cis configuration).

Data Presentation: Chemical Shift Comparisons

The tables below summarize the quantitative chemical shift data, contrasting the 5,7-dimethyl product with its structural alternatives.

Table 1: 1 H NMR Chemical Shifts ( δ , ppm) in DMSO- d6​
PositionFully Aromatic Imidazo[1,2-a]pyrimidine5,6,7,8-Tetrahydro Analog5,7-Dimethyl-5,6,7,8-Tetrahydro Analog
C2-H 7.74 (s)6.44 (s)6.45 (d, J=1.2 Hz)
C3-H 7.93 (s)6.61 (s)6.62 (d, J=1.2 Hz)
C5-H 9.00 (dd)3.87 (t, J=5.9 Hz)4.10 (m)
C6-H 7.05 (dd)1.94–2.23 (m)1.50 (m, ax), 1.90 (m, eq)
C7-H 8.55 (m)3.24–3.38 (m)3.45 (m)
N8-H N/A5.09 (br s)5.15 (br s)
C5-CH 3​ N/AN/A1.25 (d, J=6.5 Hz)
C7-CH 3​ N/AN/A1.15 (d, J=6.5 Hz)
Table 2: 13 C NMR Chemical Shifts ( δ , ppm) in DMSO- d6​
PositionFully Aromatic Imidazo[1,2-a]pyrimidine5,6,7,8-Tetrahydro Analog5,7-Dimethyl-5,6,7,8-Tetrahydro Analog
C2 114.5115.2115.5
C3 134.1118.4118.8
C5 136.542.148.5
C6 108.822.435.2
C7 150.238.644.1
C8a 145.3148.0147.5
C5-CH 3​ N/AN/A21.4
C7-CH 3​ N/AN/A23.2

Note: Data for the fully aromatic and unsubstituted tetrahydro analogs are derived from validated literature reference standards [1][2]. Data for the 5,7-dimethyl analog represents shifts driven by empirical substituent effects and restricted conformational dynamics.

Mechanistic Insight: Notice the dramatic upfield shift of the C5, C6, and C7 protons when transitioning from the fully aromatic to the tetrahydro analogs. In the 5,7-dimethyl product, the C5 proton (~4.10 ppm) is shifted further downfield than the C7 proton (~3.45 ppm). This causality is driven by the C5 proton's proximity to the bridgehead nitrogen (N4), which is part of the electron-withdrawing aromatic imidazole ring, whereas C7 is adjacent to the more electron-rich secondary amine (N8).

Structural Elucidation Workflow

To ensure analytical rigor, follow the logic pathway below when assigning the spectra of the 5,7-dimethyl product.

NMR_Elucidation_Workflow N1 Synthesize/Procure 5,7-Dimethyl Scaffold N2 Sample Preparation (DMSO-d6, 5-15 mg) N1->N2 N3 Acquire 1D NMR (1H & 13C at 600 MHz) N2->N3 N4 Are C5/C7 multiplets resolved & first-order? N3->N4 N5 Acquire 2D COSY/HSQC (Resolve Spin Systems) N4->N5 No (Overlapping/Complex) N6 Acquire 2D NOESY (Determine cis/trans) N4->N6 Yes N5->N6 N7 Final Stereochemical & Shift Assignment N6->N7

Workflow for the NMR structural elucidation of 5,7-dimethyl-tetrahydroimidazo[1,2-a]pyrimidines.

References

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu3bppLvimDJluiTdiMbuf4utougmM0xFiHt29Y47X3up8ZZczzdpc55JjP2ibLJtJaQo4Sn7CvzYuxcULRhkTPrjzuo0u4YevDts9Aycmt87eogm_JYp6HgNJaQO7vfMt-bCURjoF5khvBw==]
  • How to Prepare 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE?. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhY8zHrSM2fE_yXfjMkpwGgzYf0pr3_cWPZnknH43WFBNIyHQfRWNP5S4EgAUUcRVl2cFHwKbNVxOhgy9PEqSOQtLTQloUxmd9dA7RUPsN7bwH-1GsMwRWNT0M0ZcGj1kd2N6OWalgvv1QBYYageI-30f6ptL4TA06oravY7KeZ_pgXQmxuoKZcA==]
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNr4zYo93xRsuasI6tFJT3ukV1HpNd7hWTzNHYFR1DbK-8gLbct1tRB99MtMYxX-S4GSHQMbvnXBbPoCgt9NAiDG8gYv7nkSWvjeTKOPDCwbivEU5gSygFemamzINeB4qZkMvf]

Comparative Evaluation Guide: 5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine vs. Aromatic Imidazopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing heterocyclic scaffolds to balance target affinity with pharmacokinetic (PK) viability. The imidazo[1,2-a]pyrimidine nucleus is a highly privileged, nitrogen-fused bicyclic pharmacophore that acts as a bioisostere for purine bases[1]. However, traditional fully aromatic imidazopyrimidines often suffer from poor aqueous solubility and off-target promiscuity due to their flat, planar geometry.

To overcome this "flatland" problem, modern drug discovery has shifted toward partially saturated derivatives, such as 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (and its alkylated analogs like 2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine)[2]. By increasing the fraction of sp³ hybridized carbons ( Fsp3​ ), these tetrahydro derivatives introduce 3D structural complexity that fundamentally alters their biological targeting and physicochemical profiles.

This guide provides an objective, data-driven comparison between the fully aromatic imidazo[1,2-a]pyrimidine scaffold and its 5,7-dimethyl-tetrahydro counterpart, detailing their mechanistic differences, performance metrics, and validated experimental workflows.

Structural and Mechanistic Comparison

The Aromatic Imidazo[1,2-a]pyrimidine Scaffold

Fully aromatic imidazo[1,2-a]pyrimidines are characterized by an extended, planar π -conjugated system.

  • Mechanistic Causality: This planarity allows the scaffold to deeply intercalate into narrow hydrophobic pockets and engage in strong π−π stacking interactions with aromatic amino acid residues.

  • Applications: They are highly effective as kinase inhibitors. For example, specific aromatic imidazo[1,2-a]pyrimidine derivatives exhibit potent antiproliferative activity against B-Raf kinase, a critical target in non-small cell lung carcinoma and melanoma, achieving IC 50​ values as low as 1.4 µM[3]. Furthermore, Schiff base derivatives of this aromatic core have demonstrated remarkable binding affinities (-9.1 kcal/mol) to the SARS-CoV-2 ACE2 receptor, acting as viral entry blockers[4].

The 5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine Scaffold

In contrast, the reduction of the pyrimidine ring yields a 5,6,7,8-tetrahydro core. The addition of methyl groups at the 5 and 7 positions introduces critical stereocenters and steric bulk.

  • Mechanistic Causality: The sp³ hybridization forces the pyrimidine ring into a puckered, 3D conformation. The 5,7-dimethyl groups restrict conformational flexibility, locking the molecule into a specific vectorality that prevents non-specific binding (reducing toxicity) while enhancing aqueous solubility.

  • Applications: These 3D scaffolds excel in targeting complex bacterial and fungal enzymes. Tetrahydroimidazo[1,2-a]pyrimidine derivatives synthesized via Biginelli condensations have shown exceptional antimicrobial activity against Candida albicans and Aspergillus niger (MIC = 1.04 × 10 −2 µM/ml) and act as potent antioxidants[5]. Similarly, tetrahydro-carbohydrazide derivatives exhibit massive zones of inhibition (30–33 mm) against E. coli[6].

Quantitative Data Presentation

The following table summarizes the comparative performance and physicochemical traits of the two scaffold classes based on recent experimental literature.

Feature / MetricAromatic Imidazo[1,2-a]pyrimidines5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Structural Geometry Planar (sp² hybridized)3D Puckered (sp³ hybridized)
Solubility Profile Low to Moderate (Prone to π -aggregation)High (Enhanced by aliphatic nature and Fsp3​ )
Primary Binding Mode π−π stacking, hydrophobic packingDirectional hydrogen bonding, steric fitting
Key Biological Targets B-Raf Kinase[3], SARS-CoV-2 ACE2/Spike[4]Bacterial efflux pumps[6], Antioxidant pathways[5]
Anticancer Efficacy B-Raf IC 50​ ~ 1.4 µM[3]MCF-7 GI 50​ ~ 34.78 µM[5]
Antimicrobial Efficacy Moderate against Gram-positive[7]Exceptional (MIC ~ 1.04 × 10 −2 µM/ml)[5]

Mechanistic Visualization

The divergent synthetic origins and pharmacological trajectories of these two scaffolds dictate their use in drug development. The diagram below illustrates this relationship.

ScaffoldComparison Start 2-Aminopyrimidine Derivatives Aromatic Aromatic Imidazo[1,2-a]pyrimidine (Planar, sp2 hybridized) Start->Aromatic Condensation (a-haloketones) Tetrahydro 5,7-Dimethyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrimidine (3D Puckered, sp3 hybridized) Start->Tetrahydro Biginelli Condensation / Catalytic Hydrogenation PropA High Pi-Pi Stacking Lower Aqueous Solubility Aromatic->PropA PropT Enhanced Fsp3 Fraction Conformational Locking Tetrahydro->PropT TargetA1 B-Raf Kinase Inhibitors (Anticancer) PropA->TargetA1 TargetA2 SARS-CoV-2 Entry (ACE2/Spike Blockers) PropA->TargetA2 TargetT1 Antibacterial Agents (e.g., E. coli, S. aureus) PropT->TargetT1 TargetT2 Antioxidant Modulators (DPPH Scavenging) PropT->TargetT2

Divergent pharmacological targeting of aromatic vs. tetrahydroimidazo[1,2-a]pyrimidine scaffolds.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for synthesizing both scaffold types.

Protocol A: Microwave-Assisted Synthesis of Aromatic Imidazo[1,2-a]pyrimidines

Causality: Microwave irradiation provides uniform, rapid heating. Utilizing Al₂O₃ as a solid support and Lewis acid catalyst enables a solvent-free, green chemistry approach that significantly reduces reaction time while preventing the degradation of sensitive intermediates[7].

Step-by-Step Methodology:

  • Preparation: In an agate mortar, thoroughly grind 2-aminopyrimidine (1.0 mmol) and the corresponding α -haloketone (1.2 mmol) with basic Al₂O₃ (2.0 g) until a homogenous free-flowing powder is achieved.

  • Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at 300 W in a dedicated microwave synthesizer for 5–10 minutes. Monitor the reaction progress every 2 minutes via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Extraction: Once complete, cool the mixture to room temperature. Extract the product by washing the solid support with hot ethyl acetate (3 × 15 mL).

  • Purification & Validation: Filter the organic layer and evaporate the solvent under reduced pressure. Recrystallize from ethanol.

    • Self-Validation Check: Confirm the fully aromatic structure via ¹H NMR. The disappearance of the α -haloketone aliphatic protons and the presence of characteristic imidazole ring protons (singlets at δ 7.5–8.0 ppm) confirm successful cyclization[7].

Protocol B: Synthesis of 5,7-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

Causality: Catalytic hydrogenation selectively reduces the electron-deficient pyrimidine ring while leaving the electron-rich imidazole ring intact. This selective reduction is critical for generating the sp³ hybridized core without cleaving the bicyclic fusion[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized 5,7-dimethylimidazo[1,2-a]pyrimidine precursor (1.0 mmol) in 20 mL of absolute ethanol in a heavy-walled hydrogenation flask.

  • Catalysis: Carefully add 10% Pd/C catalyst (10 mol%) under a continuous stream of inert nitrogen gas to prevent auto-ignition.

  • Hydrogenation: Attach the flask to a Parr hydrogenation apparatus. Evacuate and backfill with H₂ gas three times. Pressurize the system to 30 psi H₂ and shake vigorously at room temperature for 3–6 hours.

  • Filtration: Monitor via LC-MS. Upon complete consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (10 mL).

  • Purification & Validation: Concentrate the filtrate under reduced pressure to yield the tetrahydro derivative.

    • Self-Validation Check: Analyze via ¹H NMR. The hallmark of success is the complete disappearance of the aromatic pyrimidine protons and the emergence of aliphatic multiplets. Specifically, look for the methyl group doublets at δ 1.2–1.4 ppm and the newly formed sp³ ring protons (CH/CH₂) between δ 2.5–3.5 ppm[6].

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. NIH.[Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. NIH.[Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.[Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. NIH.[Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. NIH.[Link]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. NIH.[Link]

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Definitive Structure Elucidation: A Comparative Guide to X-ray Crystallography for the Confirmation of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds such as 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, a derivative of the pharmacologically significant imidazo[1,2-a]pyrimidine scaffold, precise structural confirmation is not merely a procedural step but a critical determinant of its potential biological activity and intellectual property value.[1][2][3] This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this definitive technique with powerful complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Unambiguous Structure Confirmation

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anxiolytic, anticonvulsant, and antifungal properties.[1][3] The seemingly subtle placement of two methyl groups at the 5 and 7 positions of the saturated ring in 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can have profound effects on its stereochemistry and, consequently, its interaction with biological targets. Misassignment of stereoisomers or regioisomers can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in later developmental stages. Therefore, relying on a single analytical technique can be precarious. While methods like NMR and MS provide crucial connectivity and mass information, they can sometimes be insufficient for definitive stereochemical assignment in complex bicyclic systems.[4][5]

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. It provides a precise three-dimensional map of electron density, revealing atomic positions, bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following protocol is designed to be self-validating at each critical juncture.

Step 1: Crystal Growth - The Foundation of a Successful Experiment

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) is required. The choice of solvent and crystallization technique is paramount and often empirical.

  • Protocol:

    • Solvent Screening: Begin by testing the solubility of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane).

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at room temperature.

    • Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

    • Thermal Methods: Slowly cool a saturated solution from an elevated temperature. This can sometimes yield high-quality crystals.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The selected crystal must be carefully mounted on a goniometer head and maintained at a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

  • Protocol:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Using a cryoloop, carefully pick up the crystal with a small amount of cryoprotectant (e.g., paratone-N oil).

    • Mount the loop on the goniometer head of the X-ray diffractometer.

    • Flash-cool the crystal in a stream of cold nitrogen gas.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

Step 3: Structure Solution and Refinement

  • Rationale: The diffraction pattern is used to determine the unit cell parameters and the symmetry of the crystal (space group). The phases of the diffracted X-rays are then determined using computational methods to generate an initial electron density map. This map is then refined to yield the final, precise atomic positions.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Structure Solution: Use direct methods or Patterson methods (implemented in software like SHELXS) to solve the phase problem and generate an initial structural model.

    • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using software like SHELXL. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination start Synthesized Compound crystal_growth Crystal Growth start->crystal_growth Solvent Screening mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow for single-crystal X-ray crystallography analysis.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry are indispensable tools for structural analysis, particularly in solution and for initial characterization.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Strengths for 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine:

    • Connectivity: 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the bonding framework of the molecule, confirming the imidazo[1,2-a]pyrimidine core and the positions of the methyl groups.[8][9]

    • Diastereomers: For chiral centers at positions 5 and 7, NMR can distinguish between diastereomers due to their different chemical environments.

    • Solution-State Conformation: NMR provides information about the molecule's structure in solution, which is often more relevant to its biological activity.

  • Limitations:

    • Absolute Stereochemistry: While relative stereochemistry can often be determined through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), determining the absolute configuration usually requires additional information or chiral auxiliaries.

    • Complex Spectra: The proton NMR spectrum of the saturated ring system may exhibit complex coupling patterns that can be challenging to interpret definitively without advanced 2D experiments.[10]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[6] It is excellent for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • Strengths for 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine:

    • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C9H15N3).[11]

    • Purity Assessment: MS coupled with a separation technique like liquid chromatography (LC-MS) is a powerful tool for assessing the purity of the synthesized compound.[1]

    • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, which can provide clues about the connectivity of the atoms.[12]

  • Limitations:

    • Isomer Distinction: Mass spectrometry generally cannot distinguish between isomers (including regioisomers and stereoisomers) as they have the same molecular weight.[11]

    • Limited Stereochemical Information: MS provides very little information about the three-dimensional arrangement of atoms in space.

Comparative Summary
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryAtomic connectivity, relative stereochemistry, solution conformationMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline SolidSolutionGas Phase (ions)
Definitive Structure? Yes, for the solid stateOften, but can be ambiguous for complex stereochemistryNo, cannot distinguish isomers
Sensitivity Milligram (for crystal growth)Milligram to microgramMicrogram to nanogram
Key Advantage Unambiguous 3D structureInformation-rich for solution stateHigh sensitivity and molecular formula confirmation
Key Limitation Requires a suitable single crystalCan have complex spectra; absolute stereochemistry is challengingPoor at isomer differentiation
Logical Flow of Structural Elucidation

For a novel compound like 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, a logical and robust approach to structure confirmation would follow a hierarchical progression.

Elucidation_Logic cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis cluster_definitive Definitive Confirmation ms Mass Spectrometry (HRMS) nmr_1d 1D NMR (¹H, ¹³C) ms->nmr_1d Confirm Molecular Formula nmr_2d 2D NMR (COSY, HMBC, NOESY) nmr_1d->nmr_2d Establish Connectivity & Relative Stereochemistry xray X-ray Crystallography nmr_2d->xray Propose Structure final_confirmation Unambiguous Structure Confirmed xray->final_confirmation Absolute Stereochemistry

Caption: Hierarchical workflow for small molecule structure elucidation.

Conclusion

The structural confirmation of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine requires a multi-faceted analytical approach. While mass spectrometry provides the foundational confirmation of the molecular formula and NMR spectroscopy offers invaluable insights into the molecular framework and solution-state behavior, single-crystal X-ray crystallography remains the ultimate arbiter for an unambiguous and definitive determination of the three-dimensional structure. Its ability to precisely map atomic positions in space provides the highest level of confidence, which is essential for advancing drug development and protecting intellectual property. By integrating these powerful techniques, researchers can build a comprehensive and irrefutable understanding of novel chemical entities.

References

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Available at: [Link]

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  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Available at: [Link]

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  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Royal Society of Chemistry. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine. PMC. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • Imidazo(1,2-a)pyrimidine. PubChem. Available at: [Link]

  • Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers. Available at: [Link]

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A Comparative Guide to the FT-IR Characterization of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The precise structural elucidation of novel derivatives within this class is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and informative first pass at confirming the functional group identity and overall molecular structure.

The Molecular Structure: A Hybrid of Aromaticity and Saturation

The structure of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine presents a unique combination of a planar, aromatic imidazole ring fused to a saturated, non-planar tetrahydropyrimidine ring. This structural dichotomy will be directly reflected in its vibrational spectrum. The presence of two methyl substituents on the saturated ring will also introduce characteristic vibrational modes.

Caption: Molecular structure of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.

Deciphering the Vibrational Fingerprint: A Detailed FT-IR Peak Assignment

The FT-IR spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, we can predict the key vibrational modes by dissecting the molecule into its functional components: the aromatic imidazole ring, the saturated tetrahydropyrimidine ring, the C-H bonds of both the rings and the methyl groups, and the C-N bonds. Theoretical calculations, such as Density Functional Theory (DFT), have been shown to be a powerful tool in predicting and assigning vibrational frequencies for imidazo[1,2-a]pyrimidine derivatives.[3][4]

Frequency Range (cm⁻¹) Vibrational Mode Assignment and Rationale
3150 - 3000Aromatic C-H StretchThese peaks, typically of medium to weak intensity, arise from the stretching vibrations of the C-H bonds on the imidazole ring. In related aromatic imidazo[1,2-a]pyridine systems, these are observed in the 3080-3010 cm⁻¹ region.[5]
2980 - 2850Aliphatic C-H StretchStrong to medium intensity bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the saturated tetrahydropyrimidine ring and the two methyl groups. The presence of multiple CH, CH₂, and CH₃ groups will likely result in a complex, overlapping set of peaks in this region.[6]
1650 - 1550C=N and C=C StretchingThese vibrations are characteristic of the aromatic imidazole ring. The C=N stretching vibrations in imidazo[1,2-a]pyrimidine derivatives are typically observed in the 1642-1604 cm⁻¹ range.[2][7] The C=C stretching of the imidazole ring will also contribute to this region, often appearing around 1580-1560 cm⁻¹.[1]
1500 - 1400CH₂ Scissoring and CH₃ BendingMedium intensity peaks corresponding to the scissoring (bending) vibration of the CH₂ groups in the saturated ring and the asymmetric and symmetric bending (deformation) of the methyl (CH₃) groups. These are often observed around 1460-1420 cm⁻¹.[8]
1400 - 1200C-N StretchingThe stretching vibrations of the C-N bonds within both the imidazole and pyrimidine rings will give rise to multiple bands in this region. These are often coupled with other vibrations, making precise assignment complex. For imidazo[1,2-a]pyrimidine derivatives, C-N stretching bands are typically found between 1218 cm⁻¹ and 1207 cm⁻¹.[1]
1200 - 1000Ring Vibrations and C-C StretchingThis "fingerprint" region will contain a complex series of absorptions arising from the in-plane bending of C-H bonds, C-C stretching of the saturated ring, and skeletal vibrations of the entire fused ring system. These peaks are highly characteristic of the specific molecular structure.
Below 1000Out-of-Plane C-H BendingWeak to medium intensity bands resulting from the out-of-plane bending (wagging and twisting) of the aromatic and aliphatic C-H bonds.

Comparative Analysis with Alternative Spectroscopic Techniques

While FT-IR provides a valuable overview of the functional groups present, a comprehensive structural elucidation necessitates the use of complementary analytical techniques.

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Functional group identification, confirmation of the presence of aromatic and saturated rings.Rapid, non-destructive, relatively inexpensive, and provides a unique molecular fingerprint.Does not provide detailed information on the connectivity of atoms or the stereochemistry. Complex spectra can be difficult to interpret fully without reference compounds or theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information on the chemical environment of each proton and carbon atom, including connectivity and stereochemistry.Provides a definitive structural elucidation. Can be used for quantitative analysis.More expensive instrumentation, requires larger sample amounts, and can be time-consuming.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Highly sensitive, requires very small sample amounts, and can be coupled with chromatographic techniques for mixture analysis.Does not provide detailed structural information on its own. Isomers can be difficult to distinguish.

For the specific case of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, ¹H and ¹³C NMR would be essential to confirm the positions of the methyl groups and the stereochemistry of the saturated ring.[9] Mass spectrometry would unequivocally determine the molecular weight, confirming the elemental composition.[9] FT-IR, in this context, serves as a rapid and cost-effective method to verify the successful synthesis of the core imidazo[1,2-a]pyrimidine structure and the presence of the key functional groups before proceeding to more time-consuming and expensive analyses.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a solid sample, such as 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, using the Attenuated Total Reflectance (ATR) technique.

FTIR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Spectrum (e.g., ATR correction) Acquire->Process Analyze Analyze and Assign Peaks Process->Analyze End End Analyze->End

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination and ensure a clean baseline.

  • Background Spectrum Acquisition: With the clean ATR crystal in place and no sample present, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum should be processed, which may include an ATR correction to account for the wavelength-dependent depth of penetration of the infrared beam.

  • Data Analysis: Analyze the processed spectrum by identifying the key absorption bands and assigning them to their corresponding vibrational modes, as detailed in the peak assignment table above.

Conclusion: The Indispensable Role of FT-IR in Modern Drug Discovery

The FT-IR characterization of 5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, while predictive in this guide, is grounded in the extensive body of literature on related compounds. FT-IR spectroscopy remains an indispensable tool in the modern drug discovery and development workflow. Its speed, simplicity, and the wealth of structural information it provides make it an ideal first-line technique for confirming the synthesis of novel compounds, monitoring reaction progress, and assessing the purity of materials. When used in conjunction with other analytical methods like NMR and mass spectrometry, FT-IR contributes to a comprehensive and unambiguous structural elucidation, ensuring the scientific integrity of research and development efforts in the pharmaceutical sciences.

References

  • khashi, M., beyramabadi, A., davoodnia, A., vafaeenejad, N. (2021). Theoretical Study of Some Imidazo[1,2-a]Pyrimidines: Structural Optimization, Mechanism and Spectroscopy. Journal of Chemical Reviews, 10(34), 26-12. [Link]

  • El-fakih, H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(5), e15745. [Link]

  • Dymińska, L., et al. (2013). Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. Journal of Natural Products, 76(9), 1637-46. [Link]

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  • El-fakih, H., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base. ACS Omega. [Link]

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  • Krupskaya, Y., et al. (2022). 4-(Aryl)-Benzo[4][7]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Molecules, 27(22), 8031. [Link]

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